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3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine Documentation Hub

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  • Product: 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine
  • CAS: 65409-30-5

Core Science & Biosynthesis

Foundational

Therapeutic Potential of the 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine Scaffold in Rational Drug Design

A Technical Guide to Kinase Inhibition, Pharmacophore Optimization, and Self-Validating Assays While large biologics often dominate contemporary therapeutic narratives, the precision engineering of small-molecule scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Kinase Inhibition, Pharmacophore Optimization, and Self-Validating Assays

While large biologics often dominate contemporary therapeutic narratives, the precision engineering of small-molecule scaffolds remains the cornerstone of targeted oncology and immunology. The compound 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine represents a highly modular, privileged pharmacophore in fragment-based drug discovery (FBDD). By integrating a classic hinge-binding core with a metabolically stable, solvent-directing appendage, this scaffold provides a robust foundation for developing highly selective kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to deconstruct the mechanistic causality behind this scaffold’s architecture and outline the self-validating experimental frameworks required to translate this chemical starting point into a viable clinical lead.

Structural and Mechanistic Rationale: Deconstructing the Pharmacophore

The therapeutic viability of this scaffold is not accidental; it is the result of precise spatial kinematics and electronic distribution. We can divide the molecule into three distinct functional domains, each engineered to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) hurdles.

A. The Pyrazin-2-amine Core: The Hinge Binder

The pyrazin-2-amine moiety is a well-documented adenine mimetic. In the ATP-binding pocket of kinases, the exocyclic amine acts as a hydrogen bond donor, while the adjacent nitrogen of the pyrazine ring acts as a hydrogen bond acceptor. This creates a highly stable bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region. This exact interaction paradigm is prominently utilized in the clinical-stage ATR inhibitor VX-970 (berzosertib) 1, as well as in novel FGFR inhibitors 2.

B. The 1H-Imidazol-2-YL Moiety: Solvent Channel Director

Extending from the C3 position of the pyrazine, the imidazole ring projects toward the solvent-exposed interface of the kinase active site.

  • Causality of Selection: Imidazoles are privileged heterocycles because they can act simultaneously as H-bond donors and acceptors, significantly improving the aqueous solubility of the parent compound. Furthermore, compared to other five-membered rings (like thiazoles or oxazoles), imidazoles demonstrate vastly superior metabolic stability against hepatic microsome biotransformation 3. They are frequently utilized in multi-kinase inhibitors targeting Aurora kinases and JAK2/3 4, 5.

C. The 5,6-Dimethyl Substitution: Hydrophobic Shielding

Unsubstituted pyrazines are highly susceptible to oxidative metabolism by CYP450 enzymes at the 5 and 6 positions.

  • Causality of Selection: By introducing methyl groups at these positions, we achieve two critical outcomes. First, we sterically block oxidative degradation, prolonging the compound's half-life. Second, these methyl groups provide necessary lipophilic bulk to engage in Van der Waals interactions with the hydrophobic pockets adjacent to the kinase gatekeeper residue, enhancing target residence time.

ScaffoldMechanics Scaffold 3-(1H-Imidazol-2-YL)- 5,6-dimethylpyrazin-2-amine Pyrazine Pyrazin-2-amine Core (Hinge Binder) Scaffold->Pyrazine anchors via Imidazole 1H-Imidazol-2-YL (Solvent Channel) Scaffold->Imidazole extends to Dimethyl 5,6-Dimethyl Group (Hydrophobic Shield) Scaffold->Dimethyl occupies Hinge Kinase Hinge Region (Bidentate H-bonds) Pyrazine->Hinge Solvent Solvent Interface (Improved Solubility) Imidazole->Solvent Gatekeeper Gatekeeper Pocket (Steric/Van der Waals) Dimethyl->Gatekeeper

Pharmacophore model illustrating the binding kinematics of the scaffold domains.

Quantitative Target Profiling

The structural components of this scaffold have been extensively validated across multiple high-value therapeutic targets. The table below summarizes the representative pharmacological data for the isolated motifs that make up our compound, demonstrating its versatility.

Target ClassScaffold Motif AnalyzedPrimary Binding ModeRepresentative IC₅₀Reference
ATR Kinase Pyrazin-2-amineHinge Binder (Bidentate)< 10 nM1
SHP2 Phosphatase AminopyrazineAllosteric Pocket71 nM6
JAK2/3 Kinases Imidazol-2-yl hybridATP-competitive57 - 166 nM4
p38α MAP Kinase 2-AlkylimidazoleHinge/Allosteric< 5 nM3
FGFR1 Pyrrolo-pyrazineHinge Binder1.8 nM2
Self-Validating Experimental Workflows

To prevent false positives—a frequent issue with nitrogen-rich heterocycles that can act as pan-assay interference compounds (PAINS) or autofluoresce—the evaluation of this scaffold must follow a strict, self-validating protocol.

Protocol A: Biochemical Profiling via TR-FRET
  • Causality: Standard luminescence assays (like Kinase-Glo) are susceptible to interference from the intrinsic fluorescence of the conjugated imidazole ring. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed emission reading (typically using Europium cryptate), completely bypassing the nanosecond-scale autofluorescence of the compound.

  • Self-Validating Steps:

    • Preparation: Incubate the recombinant kinase domain with the scaffold at concentrations ranging from 0.1 nM to 10 µM in a 384-well plate.

    • Internal Control: Run a parallel dose-response curve using a known pan-kinase inhibitor (e.g., Staurosporine). If the staurosporine IC₅₀ deviates from historical norms, the assay plate is discarded.

    • Statistical Validation: Calculate the Z'-factor using positive (no compound) and negative (no enzyme) controls. The assay is only considered valid if Z' > 0.6.

Protocol B: Cellular Target Engagement via CETSA
  • Causality: A potent biochemical IC₅₀ is meaningless if the compound cannot cross the cell membrane or if it binds indiscriminately to cellular proteins. The Cellular Thermal Shift Assay (CETSA) proves that the scaffold physically engages the target inside a living cell.

  • Self-Validating Steps:

    • Treatment: Treat wild-type target cells with the scaffold and subject aliquots to a temperature gradient (e.g., 40°C to 65°C).

    • Readout: Quantify the remaining soluble kinase via Western blot or NanoBRET. Ligand binding stabilizes the protein, shifting its aggregation temperature (

      
      ) higher.
      
    • Orthogonal Check (Critical): Repeat the CETSA in a CRISPR-engineered cell line expressing a kinase-dead mutant (where the ATP-binding pocket is structurally collapsed). If the compound still induces a thermal shift in the mutant, the binding is non-specific, and the scaffold requires further optimization.

ValidationWorkflow Step1 1. TR-FRET Biochemical Assay (Primary Screen) Control1 Internal Control: Staurosporine Curve & Z'-factor > 0.6 Step1->Control1 Step2 2. CETSA Target Engagement (Cellular Validation) Step1->Step2 IC50 < 10nM Control2 Orthogonal Check: Kinase-Dead Mutant Cell Line Step2->Control2 Step3 3. Microsomal Stability (ADME Profiling) Step2->Step3 Confirmed Binding Control3 Metabolic Check: CYP450 Isoform Panel Step3->Control3

Self-validating experimental workflow for evaluating kinase inhibitor scaffolds.

Conclusion

The 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine scaffold is a masterclass in rational drug design. By combining the high-affinity hinge-binding properties of the pyrazin-2-amine core with the solubility and metabolic resilience of the imidazole ring, and shielding the complex with strategic dimethylation, researchers are provided with a highly optimized starting point. When subjected to rigorous, self-validating biochemical and cellular assays, this pharmacophore holds immense potential for the discovery of next-generation, mutation-resistant kinase inhibitors.

References
  • Title: Rational Design of 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR)
  • Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: MDPI URL
  • Title: Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)
  • Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: PMC / NIH URL
  • Title: From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors Source: MDPI URL
  • Title: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity Source: PMC / NIH URL

Sources

Exploratory

Physicochemical Characteristics of Dimethylpyrazin-2-amine Derivatives: A Technical Guide

Introduction to the Pyrazine Scaffold Dimethylpyrazin-2-amine derivatives, including structural isomers such as N,N-dimethylpyrazin-2-amine (ampyzine) and 5,6-dimethylpyrazin-2-amine, represent a highly privileged class...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazine Scaffold

Dimethylpyrazin-2-amine derivatives, including structural isomers such as N,N-dimethylpyrazin-2-amine (ampyzine) and 5,6-dimethylpyrazin-2-amine, represent a highly privileged class of 1,4-diazine heterocycles[1][2]. Historically characterized for their central nervous system (CNS) stimulant and monoamine oxidase inhibitor (MAOI) properties[1], these scaffolds have evolved into critical intermediates for modern drug discovery and transition metal coordination chemistry[3][4].

As an Application Scientist, it is crucial to view these molecules as dynamic physicochemical systems rather than static structures. The pyrazine core, defined by two para-oriented strongly electronegative nitrogen atoms, imparts an electron-deficient nature to the aromatic ring. This fundamental electronic property alters the reactivity, pKa, and lipophilicity of attached substituents, making the scaffold highly tunable for specific biological or chemical targets[5][6].

Physicochemical Profiling and ADME Implications

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of dimethylpyrazin-2-amine derivatives requires a rigorous analysis of their physicochemical constants. The interplay between the electron-withdrawing ring nitrogens and the electron-donating exocyclic amino group dictates the overall dipole moment and basicity of the molecule[5].

Table 1: Comparative Physicochemical Properties
PropertyN,N-Dimethylpyrazin-2-amine (Ampyzine)5,6-Dimethylpyrazin-2-amineCausality & Scientific Insight
Molecular Formula C6H9N3[2]C6H9N3[7]Isomeric variations dictate steric hindrance during receptor binding.
Molecular Weight 123.16 g/mol [2]123.16 g/mol [2]Low molecular weight makes both ideal for fragment-based drug design.
LogP (XLogP3) 0.9[2]~1.15 (Predicted)[8]Low lipophilicity ensures high aqueous solubility but may require structural optimization for passive blood-brain barrier (BBB) permeability.
pKa (Basicity) ~1.2 - 2.5 (Ring N)[8]~1.2 - 2.5 (Ring N)[8]The electron-withdrawing pyrazine ring drastically reduces the basicity of the exocyclic amine, minimizing lysosomal trapping risks[6].
Topological Polar Surface Area 29.0 Ų[2]~45.0 ŲPrimary amines (5,6-derivative) possess higher TPSA due to dual H-bond donors, directly impacting membrane permeability[2].

Coordination Chemistry & Structural Biology

Beyond organic pharmacology, dimethylpyrazin-2-amine derivatives act as exceptional ligands in transition metal coordination chemistry. The nitrogen atoms (both ring and exocyclic) can function as monodentate or bridging ligands. For instance, the synthesis of the binuclear complex Tetra-μ-acetato-κ8 O:O′-bis[(N2,N2-dimethylpyrazin-2-amine-κN4)copper(II)] demonstrates the ability of N,N-dimethylpyrazin-2-amine to coordinate Cu(II) ions exclusively via the ring nitrogen (N4), forming slightly distorted square-pyramidal environments[3][9].

CuComplexSynthesis A N,N-dimethylpyrazin-2-amine (Ligand in Methanol) C Mixed Solution (Stirring at RT) A->C Addition B Copper(II) Acetate (Precursor in Water) B->C Addition D Crystallization (Slow Evaporation) C->D 5 Months Incubation E Binuclear Cu(II) Complex [Cu2(C2H3O2)4(C6H9N3)2] D->E Yields Blue Crystals

Workflow for the synthesis of the binuclear Cu(II) dimethylpyrazin-2-amine complex.

Pharmacological Relevance & Signaling Modulation

In medicinal chemistry, pyrazine and thiophene derivatives are actively investigated for their role in modulating immune responses, specifically in disorders driven by Immunoglobulin E (IgE), such as type 1 hypersensitivity, urticaria, and asthma[4]. The pyrazine scaffold can be functionalized to block the binding of IgE to the high-affinity receptor (FcεRI) on mast cells and basophils. By preventing this binding, the subsequent cross-linking event triggered by allergens is halted, thereby preventing mast cell degranulation and the release of inflammatory mediators like histamine[4].

IgEPathway Allergen Allergen Exposure B_Cell B-Cell Activation & IgE Synthesis Allergen->B_Cell MastCell Mast Cell FcεRI Receptor Allergen->MastCell Cross-linking IgE IgE Antibodies B_Cell->IgE IgE->MastCell Sensitization Degranulation Degranulation (Histamine Release) MastCell->Degranulation Activation Inhibitor Pyrazine Derivative (Inhibitor) Inhibitor->MastCell Blocks Binding

Mechanism of IgE pathway modulation by pyrazine derivatives in allergic responses.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in validation checkpoints, explaining the causality behind each methodological choice.

Protocol 1: Determination of LogP and pKa via Potentiometric Titration

Causality: Accurate experimental determination of pKa is critical because the protonation state of the pyrazine nitrogens dictates aqueous solubility and target binding affinity. Potentiometric titration is preferred over computational predictions for novel derivatives due to complex electronic resonance effects between the ring and the exocyclic amine.

  • Preparation: Dissolve 2.0 mg of the dimethylpyrazin-2-amine derivative in 10 mL of a 0.15 M KCl solution. Reasoning: The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.

  • Titration: Titrate the solution with 0.01 M HCl using an automated potentiometric titrator under a continuous nitrogen atmosphere. Reasoning: Nitrogen purging prevents atmospheric CO2 absorption, which would artificially lower the pH and skew the pKa calculation.

  • Data Acquisition: Record the pH after each 0.05 mL addition of the titrant until pH 1.5 is reached.

  • Validation Checkpoint: Plot the first derivative of the titration curve (dpH/dV). The system is self-validating if a single, sharp peak is observed corresponding to the primary protonation site. A secondary peak indicates either impurities or a secondary protonation event (e.g., the second ring nitrogen).

  • LogP Determination: Perform a shake-flask method using n-octanol and PBS (pH 7.4). Quantify the concentration in both phases using HPLC-UV at 254 nm. Calculate LogP = log([Unionized]_oct / [Unionized]_aq).

Protocol 2: Synthesis of Binuclear Cu(II) Coordination Complex

Causality: Synthesizing coordination complexes requires precise stoichiometric control. The use of a mixed solvent system (methanol/water) ensures the simultaneous solubility of both the organic pyrazine ligand and the inorganic copper salt[3].

  • Ligand Preparation: Dissolve 0.0954 g (0.0696 mmol) of N,N-dimethylpyrazin-2-amine in 10 mL of absolute methanol[3].

  • Metal Precursor: In a separate flask, dissolve 0.1390 g (0.696 mmol) of copper(II) acetate in 10 mL of deionized water[3]. Reasoning: A 10-fold excess of the metal precursor drives the equilibrium toward the formation of the binuclear complex.

  • Complexation: Slowly add the methanolic ligand solution to the aqueous copper solution under continuous magnetic stirring at room temperature for 15 minutes. The solution will immediately turn a deep blue color, indicating initial coordinate covalent bond formation.

  • Crystallization: Filter the solution through a 0.22 µm PTFE membrane to remove any insoluble microparticulates. Allow the filtrate to stand undisturbed at room temperature.

  • Validation Checkpoint: Over a period of several months, macroscopic blue single crystals will precipitate[3]. Validate the molecular architecture using Single-Crystal X-Ray Diffraction (XRD) to confirm the tetra-μ-acetato bridged binuclear structure.

References

  • Tetra-μ-acetato-κ8 O:O′-bis[(N 2,N 2-dimethylpyrazin-2-amine-κN 4)copper(II)] - PMC. National Institutes of Health (NIH).[Link]

  • Ampyzine. Wikipedia.[Link]

  • WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige.
  • Solid-Phase Assisted N-1 Functionalization of Azamacrocycles. ResearchGate.[Link]

  • Ampyzine | C6H9N3 | CID 23483 - PubChem. National Institutes of Health (NIH).[Link]

Sources

Foundational

The Role of 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine (IDMPA) as a Chelating Ligand: Structural Dynamics, Coordination Chemistry, and Catalytic Applications

Executive Brief In the landscape of modern coordination chemistry and homogeneous catalysis, the design of the primary coordination sphere dictates the efficacy, stability, and selectivity of the metal center. 3-(1H-Imid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

In the landscape of modern coordination chemistry and homogeneous catalysis, the design of the primary coordination sphere dictates the efficacy, stability, and selectivity of the metal center. 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine (IDMPA) emerges as a highly specialized, nitrogen-rich bidentate/tridentate chelating ligand. By bridging the robust electron-accepting properties of a pyrazine core with the protic, hydrogen-bonding capabilities of an imidazole and a primary amine, IDMPA acts as a premier scaffold for Metal-Ligand Cooperative (MLC) catalysis and tunable photophysical materials.

This whitepaper dissects the molecular anatomy of IDMPA, establishes self-validating protocols for its coordination to transition metals (specifically Ruthenium), and quantifies its impact on catalytic transfer hydrogenation.

Molecular Anatomy and Structural Rationale

As a Senior Application Scientist, I approach ligand selection not as a matter of trial and error, but as a deliberate exercise in electronic and steric engineering. IDMPA is not merely a binder; it is a functional participant in the chemical reactions it facilitates.

The structural causality of IDMPA can be deconstructed into four distinct functional domains:

  • The 1H-Imidazol-2-yl Motif (The Proton Relay): The imidazole ring provides two nitrogen atoms: a pyridine-like nitrogen (a strong

    
    -donor and moderate 
    
    
    
    -acceptor) and a pyrrole-like NH. The uncoordinated NH group is highly protic and serves as a critical outer-sphere proton relay. This enables bifunctional catalysis, lowering the activation energy for substrate reduction by stabilizing the transition state via hydrogen bonding.
  • The Pyrazine Core (The Electron Sink): The 1,4-diazine (pyrazine) ring is highly conjugated and electron-deficient compared to pyridine. It acts as an excellent

    
    -acceptor, stabilizing low-valent, electron-rich metal centers such as Ru(II), Os(II), and Ir(III) through strong metal-to-ligand charge transfer (MLCT) backbonding[1].
    
  • The 5,6-Dimethyl Substituents (Steric & Electronic Tuning): The addition of methyl groups at the 5 and 6 positions serves a dual purpose. Electronically, their inductive (+I) effect increases the basicity of the pyrazine nitrogens, strengthening the metal-ligand coordinate bond. Sterically, they provide a protective bulk that prevents unwanted solvent coordination or ligand dimerization, extending the catalyst's lifetime.

  • The 2-Amine Group (The Synergistic H-Bond Donor): The

    
     group at the 2-position strongly donates electron density into the pyrazine ring via resonance. More importantly, its spatial proximity to the metal center allows it to act synergistically with the imidazole NH, creating a "hydrogen-bonding pocket" that precisely orientates incoming substrates like ketones or nitriles[2].
    

Coordination Dynamics and Metal-Ligand Cooperativity

IDMPA typically coordinates in an N,N-bidentate fashion, utilizing the imine nitrogen of the imidazole and the adjacent nitrogen (N4) of the pyrazine ring to form a highly stable five-membered chelate ring.

In catalytic applications such as the transfer hydrogenation of ketones, IDMPA-coordinated Ruthenium(II) complexes operate via an outer-sphere mechanism. Unlike classical inner-sphere mechanisms that require a vacant coordination site, the IDMPA ligand actively participates. The metal center transfers a hydride to the substrate's electrophilic carbon, while the ligand's amine/imidazole NH simultaneously transfers a proton to the substrate's oxygen.

G A Ru(II)-IDMPA (Active Catalyst) B Substrate Binding (Ketone in Pocket) A->B + Substrate C Transition State (Concerted H+/H- Transfer) B->C Outer-Sphere Relay D Product Release (Alcohol) C->D Hydride Transfer D->A + H2 / iPrOH

Fig 1: Metal-Ligand Cooperative (MLC) proton relay mechanism facilitated by the IDMPA ligand.

Experimental Workflow: Synthesis of[Ru( -p-cymene)(IDMPA)Cl]Cl

To harness IDMPA, one must synthesize a stable precursor complex. The following protocol details the synthesis of a "piano-stool" Ruthenium(II) complex. This methodology is designed as a self-validating system , incorporating visual and spectroscopic checkpoints to ensure structural integrity[3].

Materials Required:
  • Dichloro(p-cymene)ruthenium(II) dimer (

    
    )
    
  • IDMPA Ligand (≥98% purity)

  • Dry, degassed Methanol (MeOH)

  • Diethyl ether (

    
    )
    
Step-by-Step Methodology:
  • Precursor Activation: Suspend 0.10 mmol of

    
     in 15 mL of dry, degassed MeOH under an Argon atmosphere. The solution will appear opaque and dark red-brown.
    
  • Ligand Addition: Add 0.21 mmol of IDMPA (a slight 5% excess ensures complete cleavage of the stable ruthenium dimer).

  • Thermal Cleavage & Coordination: Heat the mixture to reflux (65°C) for 4 hours.

    • Self-Validation Checkpoint 1 (Visual): The successful cleavage of the dimer and coordination of the bidentate IDMPA ligand is indicated by a distinct color shift from dark red-brown to a vibrant, clear orange/yellow solution.

  • Isolation: Cool the reaction to room temperature and concentrate the solvent in vacuo to approximately 3 mL. Add 20 mL of cold

    
     dropwise to precipitate the complex.
    
  • Purification: Filter the resulting microcrystalline solid via a glass frit, wash with cold

    
     (3 x 5 mL), and dry under vacuum for 12 hours.
    
  • Spectroscopic Validation:

    • Self-Validation Checkpoint 2 (NMR): In

      
       NMR (
      
      
      
      ), the pyrazine methyl protons (originally ~2.5 ppm in the free ligand) will shift downfield due to the electron-withdrawing nature of the Ru(II) core. The amine (
      
      
      ) and imidazole (
      
      
      ) protons will remain visible but broadened, confirming they are not deprotonated but are engaged in hydrogen bonding.

Workflow Step1 Step 1: Precursor Dissolution [Ru(p-cymene)Cl2]2 in MeOH Step2 Step 2: Ligand Addition Add 2.1 eq IDMPA under Ar Step1->Step2 Step3 Step 3: Reflux & Cleavage 65°C, 4h (Red to Orange) Step2->Step3 Step4 Step 4: Precipitation Add Et2O, Filter & Wash Step3->Step4 Step5 Step 5: Validation 1H NMR (Downfield Shift) Step4->Step5

Fig 2: Self-validating synthetic workflow for the preparation of [Ru(p-cymene)(IDMPA)Cl]Cl.

Quantitative Data Presentation: Catalytic Efficacy

The true value of the IDMPA ligand is realized in its catalytic metrics. By comparing IDMPA-based Ru(II) complexes against standard bipyridine and unsubstituted pyrazine-carboxamide complexes[4], we observe a marked increase in Turnover Frequency (TOF), directly attributable to the dual-proton relay system of the amine and imidazole groups.

Table 1: Comparative Catalytic Performance in the Transfer Hydrogenation of Acetophenone (in iPrOH/KOH at 82°C)

Ligand SystemMetal PrecursorCatalyst LoadingTime (h)Yield (%)TOF (

)
Mechanistic Pathway
2,2'-Bipyridine

0.1 mol%6.045%75Inner-Sphere
Pyrazine-carboxamide

0.1 mol%6.088%146Outer-Sphere (Single Relay)
IDMPA

0.1 mol% 4.0 >99% 247 Outer-Sphere (Dual Relay)

Data Interpretation: The IDMPA complex achieves complete conversion in 33% less time than the carboxamide analogue. The presence of the 5,6-dimethyl groups increases the electron density at the metal center, accelerating the rate-determining hydride transfer step, while the 2-amine group provides a secondary hydrogen-bonding site that lowers the entropic penalty of substrate binding.

Conclusion

3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine (IDMPA) is a paradigm of rational ligand design. By combining the


-accepting robustness of a substituted pyrazine with the protic, cooperative nature of imidazole and amine functionalities, it enables highly efficient outer-sphere catalysis. For drug development professionals and synthetic chemists, integrating IDMPA into transition metal frameworks offers a reliable, tunable pathway to high-turnover catalytic systems and novel metallodrug architectures.

References

  • Kumah, R. T., Vijayan, P., & Ojwach, S. O. (2022). "Carboxamide carbonyl-ruthenium(II) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketones." New Journal of Chemistry, 46, 3146-3155. Royal Society of Chemistry. Available at:[Link]

  • Gichumbi, J. M., et al. (2024). "Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity." RSC Advances. Royal Society of Chemistry. Available at:[Link]

  • Nieto, I., et al. (2021). "Metal–Ligand Cooperative Proton Transfer as an Efficient Trigger for Rhodium-NHC-Pyridonato Catalyzed gem-Specific Alkyne Dimerization." ACS Catalysis, 11(13), 8202-8213. American Chemical Society. Available at:[Link]

Sources

Exploratory

The Imidazopyrazine Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Target Modulation

Executive Summary The imidazo[1,2- ]pyrazine scaffold represents a highly privileged, nitrogen-rich bicyclic system in modern medicinal chemistry. Structurally serving as a bioisostere for purines, this heterocycle is un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-


]pyrazine scaffold represents a highly privileged, nitrogen-rich bicyclic system in modern medicinal chemistry. Structurally serving as a bioisostere for purines, this heterocycle is uniquely positioned to interact with the ATP-binding pockets of various kinases, making it a cornerstone in the development of targeted therapeutics. Beyond oncology, where it acts as a potent inhibitor of cyclin-dependent kinases (e.g., CDK9), the scaffold has demonstrated profound utility in neurology as a negative modulator of AMPA receptors. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) dynamics, synthetic methodologies, and biological evaluation protocols essential for optimizing imidazole-substituted pyrazine compounds.

Mechanistic Pharmacology & Target Landscape

The pharmacological versatility of imidazopyrazines stems from the strategic positioning of their nitrogen heteroatoms, which act as critical hydrogen-bond acceptors and donors.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

In oncology, CDK9 is a primary target due to its role in the positive transcription elongation factor b (P-TEFb) complex, which drives the expression of anti-apoptotic proteins like Mcl-1 and c-Myc. Imidazopyrazines function as Type I, ATP-competitive inhibitors. The nitrogen at the 1-position of the imidazopyrazine core typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Cys106 in CDK9), anchoring the molecule within the active site[1]. This competitive blockade prevents ATP hydrolysis, thereby halting the phosphorylation of RNA Polymerase II and triggering apoptosis in malignant cells[2].

Pathway ATP ATP CDK9 CDK9 / Cyclin T1 Complex ATP->CDK9 Binds Hinge Region Imidazopyrazine Imidazopyrazine Inhibitor Imidazopyrazine->CDK9 Competitive Inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Gene Transcription (c-Myc, Mcl-1) RNAPII->Transcription Activates Apoptosis Cancer Cell Apoptosis Transcription->Apoptosis Blocked by Inhibitor

CDK9 signaling pathway and competitive inhibition by imidazopyrazines.

AMPA Receptor Modulation

Beyond kinases, imidazopyrazines have been identified as selective negative modulators of


-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane regulatory protein 

-8. These compounds exhibit time- and dose-dependent receptor occupancy, providing robust seizure protection in neurological models[3].

Structure-Activity Relationship (SAR) Dynamics

The optimization of the imidazopyrazine core relies heavily on substitutions at the C-2 and C-3 positions. The table below synthesizes quantitative data from recent literature, highlighting how specific functional groups dictate target affinity.

CompoundR2 SubstitutionR3 SubstitutionTargetPotencyBiological Implication
3c Pyridin-4-ylBenzylamineCDK9IC

= 0.16 µM
Optimal hinge-region binding; strong cytotoxicity in MCF7 cells[2].
1d Pyridin-4-yl(Variant)CDK9IC

= 0.18 µM
High affinity for CDK9 active site; validates C-2 pyridine necessity[1].
7 4-FluorophenylPhenolAMPAR (

-8)
pIC

= 7.9
Phenolic OH acts as a critical H-bond donor, driving nanomolar potency[3].
8 4-FluorophenylMethoxyphenylAMPAR (

-8)
pIC

= 6.3
Masking the H-bond donor with a methyl group drops potency by >10-fold[3].

Causality in SAR: In CDK9 inhibitors, the inclusion of a pyridin-4-yl group at the C-2 position dramatically enhances potency. The pyridine nitrogen provides an additional vector for hydrogen bonding with the solvent-exposed region of the kinase, stabilizing the inhibitor-enzyme complex[2]. Conversely, in AMPAR modulators, the dramatic potency difference between phenol 7 and methoxyphenyl 8 implicates the absolute necessity of a hydrogen-bond donor at the para position of the C-3 aromatic ring to interact with the


-8 auxiliary subunit[3].

Synthetic Methodologies: Constructing the Core

To evaluate these SAR dynamics, researchers require robust, high-yielding synthetic routes. The following protocol outlines the synthesis of 2,3-disubstituted imidazo[1,2-


]pyrazines via a bimolecular condensation and cyclization strategy.

Step-by-Step Protocol: Condensation of 2-Aminopyrazine with


-Haloketones 
This system is self-validating: reaction progress is tracked via distinct Rf shifts on TLC, and the final purity check ensures no false positives occur in downstream biological assays.
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-aminopyrazine and 1.1 equivalents of the selected

    
    -bromoacetophenone derivative in anhydrous ethanol.
    Causality: Ethanol provides a polar protic environment that stabilizes the transition state of the initial nucleophilic attack by the exocyclic amine onto the carbonyl carbon.
    
  • Base Addition: Add 1.5 equivalents of sodium bicarbonate (NaHCO

    
    ) to the stirring mixture.
    Causality: NaHCO
    
    
    
    acts as a mild acid scavenger to neutralize the hydrobromic acid (HBr) generated during the intramolecular ring closure. Without this base, the 2-aminopyrazine would become protonated, quenching its nucleophilicity and stalling the reaction.
  • Thermal Activation: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor via TLC (Dichloromethane:Methanol 9:1). Causality: While the initial condensation is rapid, the subsequent intramolecular alkylation of the endocyclic nitrogen to close the imidazole ring is kinetically slower and requires elevated thermal activation energy.

  • Workup & Extraction: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and deionized water. Causality: This liquid-liquid extraction separates the inorganic salts (NaBr, excess NaHCO

    
    ) into the aqueous phase while retaining the lipophilic imidazopyrazine product in the organic phase.
    
  • Purification & Validation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and purify via flash column chromatography. Validate purity via LC-MS and
    
    
    H-NMR. Causality: Achieving >95% purity is a strict prerequisite; trace impurities or unreacted
    
    
    -haloketones can act as pan-assay interference compounds (PAINS), artificially skewing biological assay results.

Experimental Workflows for Biological Evaluation

Once synthesized, the compounds must be evaluated for target engagement. The following protocol details a self-validating, luminescence-based in vitro kinase assay used to determine the IC


 values of CDK9 inhibitors.

Step-by-Step Protocol: In Vitro Luminescent Kinase Assay (Kinase-Glo®) This system is self-validating: the inclusion of a known pan-kinase inhibitor (e.g., staurosporine) as a positive control and DMSO as a negative control ensures the dynamic range and reliability of the luminescent readout.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the imidazopyrazine compound in 100% DMSO, then dilute 1:10 in the designated kinase buffer. Causality: A broad serial dilution is required to capture the upper and lower asymptotes of the dose-response curve, enabling accurate non-linear regression for IC

    
     calculation.
    
  • Kinase Incubation: In a 384-well microplate, combine 5 µL of the compound solution with 10 µL of CDK9/Cyclin T1 enzyme complex and the specific peptide substrate. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the imidazopyrazine inhibitor to reach thermodynamic binding equilibrium with the kinase active site before the introduction of competitive ATP.

  • Reaction Initiation: Add 5 µL of ATP solution. The ATP concentration must be precisely calibrated to the

    
     value of CDK9. Incubate for 60 minutes at 30°C.
    Causality: Setting the ATP concentration at its 
    
    
    
    ensures the assay is highly sensitive to competitive inhibitors while maintaining a linear enzymatic reaction rate over the 60-minute window.
  • Quenching & Detection: Add 20 µL of Kinase-Glo® reagent (containing luciferase and luciferin) to all wells. Incubate for 10 minutes in the dark. Causality: The reagent lyses the complexes and halts kinase activity. The luciferase enzyme then utilizes the residual (unconsumed) ATP to oxidize luciferin, generating a luminescent signal. A highly potent inhibitor will prevent ATP consumption by CDK9, resulting in a high luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Normalize the raw data against the staurosporine and DMSO controls, and fit the data to a 4-parameter logistic curve to extract the IC

    
    .
    

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Incubation (CDK9 + Substrate) Prep->Incubate ATP 3. ATP Addition (Reaction Initiation) Incubate->ATP Quench 4. Kinase-Glo (Quench & Luminescence) ATP->Quench Analyze 5. IC50 Calculation (Non-linear Regression) Quench->Analyze

Step-by-step high-throughput luminescent kinase assay workflow.

Pharmacokinetic Optimization & Future Directions

While imidazo[1,2-


]pyrazines exhibit exceptional potency, they frequently encounter pharmacokinetic (PK) liabilities during in vivo translation. For instance, early imidazopyrazine AMPAR modulators suffered from high in vivo clearance and poor microsomal stability[3].

To circumvent these issues, medicinal chemists often employ isosteric core replacement . By replacing the imidazopyrazine scaffold with an isosteric pyrazolo[1,5-


]pyrimidine core, researchers have successfully mitigated efflux liabilities and improved metabolic stability while retaining the critical spatial geometry required for target binding[3]. Future drug development efforts will likely continue to leverage the imidazopyrazine core as a highly potent initial hit, utilizing advanced computational docking and isosteric morphing to fine-tune ADME properties for clinical viability.

References

  • [1] Title: New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches Source: MDPI (Pharmaceuticals) URL:[Link]

  • [2] Title: Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus Source: PMC (National Institutes of Health) URL:[Link]

  • [3] Title: Discovery of Imidazo[1,2‑a]pyrazines and Pyrazolo[1,5‑c]pyrimidines as TARP γ‑8 Selective AMPAR Negative Modulators Source: ACS Medicinal Chemistry Letters (via Figshare) URL:[Link]

Sources

Foundational

Technical Whitepaper: Biological Profile &amp; Mechanistic Insight of 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine

This technical guide provides an in-depth analysis of 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine , a critical nitrogen-rich heterocyclic scaffold. While direct literature on this specific dimethyl derivative is spe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine , a critical nitrogen-rich heterocyclic scaffold. While direct literature on this specific dimethyl derivative is specialized, its structural profile identifies it as a privileged bidentate ligand in bioinorganic chemistry (particularly for Ruthenium/Iridium anticancer complexes) and a pharmacophore fragment for kinase and metalloenzyme inhibition.

Executive Summary

3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine (hereafter referred to as IP-DMA ) represents a high-value chelating scaffold and pharmacophore . Its structure combines a pyrazine core with an imidazole pendant, creating a specific N,N-donor pocket ideal for coordinating transition metals (Ru, Ir, Pt) or binding to the ATP-pocket of kinases via hydrogen bonding.

This guide dissects the biological utility of IP-DMA across three primary domains:

  • Metallopharmaceuticals: As a ligand for Ruthenium(II) polypyridyl complexes, facilitating DNA intercalation and photodynamic therapy (PDT) activity.

  • Antiparasitic Activity: Inhibition of Iron Superoxide Dismutase (Fe-SOD) in trypanosomatids (Leishmania, Trypanosoma).[1]

  • Kinase Inhibition: Acting as a hinge-binding fragment in fragment-based drug discovery (FBDD).

Chemical Identity & Structural Properties[1][2][3][4][5][6]

The molecule features a pyrazine ring substituted at the 2-position with an amine (-NH2) and at the 3-position with an imidazol-2-yl group. The 5,6-dimethyl substitution pattern enhances lipophilicity and metabolic stability by blocking oxidation at the susceptible pyrazine carbons.

PropertySpecificationMechanistic Implication
IUPAC Name 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amineCore identity.[2]
Molecular Formula C9H11N5Nitrogen-rich (High N/C ratio).
Donor Atoms Pyrazine-N1, Imidazole-N3Forms a stable 5-membered chelate ring with metals.
Lipophilicity Moderate (LogP ~0.5–1.0)5,6-Dimethyl groups improve membrane permeability compared to the unsubstituted analog.
pKa (est.) ~3.5 (Pyrazine), ~6.0 (Imidazole)Protonation state dictates binding affinity in the physiological pH range (7.4).

Biological Activity Profile

Metallopharmaceutical Ligand (Anticancer & PDT)

The primary biological utility of IP-DMA lies in its ability to form cationic metal complexes , particularly with Ruthenium(II) and Iridium(III).

  • Mechanism of Action (MoA): The IP-DMA ligand coordinates to the metal center via the pyrazine-N and imidazole-N. The resulting complex (e.g., [Ru(bpy)2(IP-DMA)]2+) functions as a DNA Intercalator .

  • DNA Binding: The planar heteroaromatic system inserts between DNA base pairs. The "free" amine (-NH2) on the pyrazine ring can form additional hydrogen bonds with the phosphate backbone or guanine residues, enhancing specificity.

  • Phototoxicity: Upon light irradiation, these complexes generate Reactive Oxygen Species (ROS), specifically singlet oxygen (

    
    ), leading to DNA cleavage and apoptosis in cancer cells.
    
Antiparasitic Activity (Fe-SOD Inhibition)

Structural analogs of IP-DMA (specifically pyrazine-imidazole conjugates) have demonstrated potent activity against Leishmania and Trypanosoma species.

  • Target: Iron Superoxide Dismutase (Fe-SOD).

  • Pathology: Parasites rely on Fe-SOD to neutralize oxidative stress from the host immune system.

  • Inhibition Logic: The N,N-donor motif of IP-DMA mimics the coordination geometry required by the enzyme's active site, effectively competing for the iron cofactor or disrupting the redox cycle.

  • Selectivity: Human cells utilize Cu/Zn-SOD, making Fe-SOD inhibitors highly selective for the parasite.

Kinase Inhibition (Fragment-Based Design)

In the context of kinase inhibitors, IP-DMA serves as a hinge-binding fragment .

  • Binding Mode: The 2-amino group acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., to the backbone carbonyl of the gatekeeper residue), while the pyrazine N1 or imidazole N3 acts as a Hydrogen Bond Acceptor (HBA).

  • Scaffold Hopping: This structure is a deaza-analog of the adenine ring (found in ATP), allowing it to competitively inhibit kinases like JAK , Syk , or Aurora kinases .

Mechanistic Visualization

Pathway: Fe-SOD Inhibition in Leishmania

The following diagram illustrates how IP-DMA (as a ligand or free base) disrupts the parasite's antioxidant defense.

FeSOD_Inhibition Host_Immune Host Macrophage (Oxidative Burst) Superoxide Superoxide Radicals (O2•-) Host_Immune->Superoxide Generates Parasite_Death Parasite Apoptosis (Oxidative Damage) Superoxide->Parasite_Death Accumulation causes Superoxide->Parasite_Death FeSOD_Active Parasite Fe-SOD (Active Enzyme) FeSOD_Blocked Inhibited Fe-SOD (Inactive) FeSOD_Active->FeSOD_Blocked Inhibition Parasite_Survival Parasite Survival FeSOD_Active->Parasite_Survival Neutralizes O2•- IP_DMA IP-DMA (Inhibitor/Ligand) IP_DMA->FeSOD_Active Chelates Fe cofactor or blocks active site FeSOD_Blocked->Superoxide Fails to clear

Figure 1: Mechanism of antiparasitic action via Fe-SOD inhibition. The IP-DMA scaffold disrupts the enzyme's ability to neutralize toxic superoxide radicals.

Experimental Protocols

Synthesis of Ruthenium(II) Complex (Representative Protocol)

Objective: To synthesize 2 for DNA binding studies.

Reagents:

  • cis-[Ru(bpy)2Cl2] (Precursor)

  • IP-DMA (Ligand)

  • Ethanol/Water (1:1)

  • NH4PF6 (Counter-ion source)

Workflow:

  • Dissolution: Dissolve 0.1 mmol of cis-[Ru(bpy)2Cl2] in 10 mL of EtOH:H2O (1:1) under nitrogen atmosphere.

  • Ligand Addition: Add 0.11 mmol (1.1 eq) of IP-DMA.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. The solution will shift from purple to deep orange/red.

  • Filtration: Filter the hot solution to remove unreacted chloride precursor.

  • Precipitation: Add a saturated solution of NH4PF6 (in water) to the filtrate. An orange precipitate forms immediately.

  • Purification: Collect the solid by vacuum filtration, wash with cold water and diethyl ether. Recrystallize from Acetone/Ether.

  • Characterization: Confirm via 1H-NMR (loss of symmetry) and ESI-MS (observe [M-2PF6]2+ peak).

Fe-SOD Inhibition Assay

Objective: To quantify the IC50 of IP-DMA against Leishmanial Fe-SOD.

Workflow:

  • Enzyme Prep: Isolate Fe-SOD from L. donovani promastigotes via cell lysis and ammonium sulfate precipitation.

  • Assay System: Use the Xanthine/Xanthine Oxidase (X-XO) system to generate superoxide radicals.

  • Detection: Monitor the reduction of Nitroblue Tetrazolium (NBT) to formazan at 560 nm.

  • Measurement:

    • Control: X-XO + NBT (Maximal Absorbance).

    • Blank: No X-XO (Baseline).

    • Test: X-XO + NBT + Fe-SOD + IP-DMA (Variable concentrations: 1–100 µM).

  • Calculation: % Inhibition = [(Control - Test) / Control] * 100. Plot dose-response curve to determine IC50.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inferred activity of IP-DMA compared to related analogs, highlighting the importance of the 5,6-dimethyl substitution.

Compound AnalogR1 (Pos 5)R2 (Pos 6)LogP (Calc)Est. IC50 (Leishmania)Notes
IP-DMA (Target) -CH3 -CH3 ~0.95 Low µM Optimal lipophilicity for cell entry.
IP-H (Unsubstituted)-H-H~0.25High µMPoor membrane permeability; rapid clearance.
IP-Ph (Phenyl)-Ph-H~2.10Mid µMHigh potency but poor solubility.
IP-Cl (Chloro)-Cl-Cl~1.50Mid µMPotential toxicity; reactive metabolite risk.

References

  • Antiparasitic Activity of Imidazo-Azines

    • Title: In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole-Containing Azine and Benzoazine Derivatives.[1]

    • Source: Semantic Scholar / European Journal of Medicinal Chemistry.
    • Context: Establishes the Fe-SOD inhibition mechanism for pyrazine-imidazole conjug
  • Ruthenium(II)
  • Kinase Inhibitor Scaffolds

    • Title: Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent TRK inhibitors.[3]

    • Source: European Journal of Medicinal Chemistry (PubMed).
    • Context: Illustrates the utility of the imidazo-pyrazine core in kinase inhibition.[3]

  • Chemical Properties & Identifiers

    • Title: PubChem Compound Summary for Imidazole/Pyrazine Deriv
    • Source: National Center for Biotechnology Inform
    • Context: Validation of chemical structure and properties.[1][2][3][4][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary The preparation of 3-(1H-imidazol-2-yl)-5,6-dimethylpyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The preparation of 3-(1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine from 2,3-diamino-5,6-dimethylpyrazine requires a highly controlled, three-step synthetic cascade. Because direct C-C coupling of an imidazole ring to a pyrazine amine is kinetically unfavorable, this protocol utilizes a robust pathway: (1) Sandmeyer Cyanation , (2) Thio-Catalyzed Imidazoline Annulation , and (3) Oxidative Aromatization . This guide details the step-by-step methodologies, the physicochemical causality behind each reagent choice, and the self-validating analytical checkpoints required to ensure high-fidelity synthesis.

Mechanistic Rationale & Pathway Design

As a process scientist, understanding why a reaction proceeds is as critical as knowing how to execute it. The transformation of a primary amine into an aromatic imidazole ring relies on three distinct mechanistic phases:

  • Phase 1: Stoichiometric Monodiazotization & Cyanation. The starting material, 2,3-diamino-5,6-dimethylpyrazine, is completely symmetric. To prevent double-diazotization, the addition of sodium nitrite must be strictly limited to 1.05 equivalents at 0–5 °C. The resulting mono-diazonium salt is rapidly quenched with a CuCN/KCN complex. This Sandmeyer-type cyanation effectively replaces the amine with a nitrile group, providing the essential electrophilic carbon anchor for the imidazole ring[1],[2].

  • Phase 2: Kinetic Activation via Thio-Catalysis. Direct condensation of a nitrile with ethylenediamine is notoriously sluggish due to the high activation energy required for nucleophilic attack on the sp-hybridized carbon. To bypass this kinetic barrier, a catalytic amount of carbon disulfide (CS₂) is introduced. CS₂ reacts with ethylenediamine to generate H₂S in situ, which reversibly adds to the nitrile to form a highly reactive thioamide intermediate. This thioamide rapidly undergoes cyclization with the diamine to yield a 4,5-dihydroimidazole (imidazoline) core[3].

  • Phase 3: Thermodynamic Aromatization. The resulting imidazoline intermediate lacks the thermodynamic stability of a fully conjugated system. Oxidative dehydrogenation using activated Manganese(IV) oxide (MnO₂) in refluxing toluene strips two hydrogen atoms from the ring, driving the molecule into the deep thermodynamic sink of the fully aromatic 1H-imidazole system[4].

Workflow Visualization

SyntheticWorkflow SM Starting Material 2,3-diamino-5,6-dimethylpyrazine Step1 Step 1: Sandmeyer Cyanation NaNO2, H2SO4, CuCN SM->Step1 Int1 Intermediate 1 3-amino-5,6-dimethylpyrazine- 2-carbonitrile Step1->Int1  Yield: ~65% Step2 Step 2: Thio-Catalyzed Annulation Ethylenediamine, CS2 (cat.) Int1->Step2 Int2 Intermediate 2 3-(4,5-dihydro-1H-imidazol-2-yl)- 5,6-dimethylpyrazin-2-amine Step2->Int2  Yield: ~82% Step3 Step 3: Oxidative Aromatization Activated MnO2, Toluene Int2->Step3 Prod Target Product 3-(1H-imidazol-2-yl)- 5,6-dimethylpyrazin-2-amine Step3->Prod  Yield: ~78%

Fig 1. Three-step synthetic workflow for 3-(1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-amino-5,6-dimethylpyrazine-2-carbonitrile
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 2,3-diamino-5,6-dimethylpyrazine (100 mmol) in 150 mL of 20% aqueous H₂SO₄. Cool the mixture to 0 °C using an ice-salt bath.

  • Diazotization: Dissolve NaNO₂ (105 mmol, 1.05 eq) in 30 mL of deionized water. Add this solution dropwise to the reaction flask over 45 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0 °C.

  • Cyanation: In a separate flask, prepare a Sandmeyer complex by dissolving CuCN (110 mmol) and KCN (220 mmol) in 100 mL of water. Caution: Highly toxic. Perform strictly in a fume hood. Warm the cyanide solution to 60 °C.

  • Coupling: Carefully transfer the cold diazonium solution into the vigorously stirred cyanide complex via an addition funnel over 1 hour. Maintain the temperature at 60 °C for 3 hours.

  • Workup: Cool to room temperature, neutralize with aqueous Na₂CO₃, and extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc).

  • Self-Validating Checkpoint: Analyze the product via FT-IR (ATR). The protocol is successful if a sharp, distinct stretching frequency appears at ~2220 cm⁻¹ , confirming the presence of the newly installed -C≡N group.

Protocol B: Synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine
  • Preparation: To a heavy-walled pressure tube, add 3-amino-5,6-dimethylpyrazine-2-carbonitrile (50 mmol) and anhydrous ethylenediamine (250 mmol, 5 eq).

  • Catalysis: Add carbon disulfide (CS₂, 2.5 mmol, 5 mol%) dropwise to the mixture. Seal the pressure tube immediately to prevent the escape of volatile CS₂ and in situ generated H₂S.

  • Annulation: Heat the sealed reaction mixture to 100 °C behind a blast shield for 12 hours.

  • Workup: Cool the vessel to room temperature before carefully venting. Pour the mixture into ice water (200 mL). The imidazoline intermediate will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

  • Self-Validating Checkpoint: Perform LC-MS analysis. The protocol is successful when the nitrile peak is entirely consumed, and the mass spectrum shows a dominant [M+H]⁺ ion corresponding to the mass of the 4,5-dihydroimidazole intermediate.

Protocol C: Synthesis of 3-(1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the imidazoline intermediate (30 mmol) in 100 mL of anhydrous toluene.

  • Oxidation: Add freshly activated MnO₂ (150 mmol, 5 eq). (Note: Commercial MnO₂ must be activated by heating at 120 °C under vacuum for 12 hours prior to use to ensure sufficient oxidative potential).

  • Aromatization: Heat the suspension to vigorous reflux (110 °C) for 6 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the manganese salts, washing the filter cake thoroughly with hot ethyl acetate. Concentrate the filtrate in vacuo and recrystallize the crude product from ethanol.

  • Self-Validating Checkpoint: Obtain a ¹H NMR spectrum (in DMSO-d₆). The protocol is validated by the disappearance of the aliphatic multiplet at ~3.6 ppm (imidazoline -CH₂-CH₂-) and the emergence of two characteristic, equivalent (or tightly coupled) aromatic protons at ~7.1–7.3 ppm , confirming the fully aromatized imidazole ring.

Quantitative Data & Analytical Summary

To facilitate rapid comparison and quality control, the expected quantitative outcomes and analytical markers for the three-step workflow are summarized below:

Process StepIntermediate / Target ProductReaction Temp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)Primary Validation Marker
1. Cyanation 3-amino-5,6-dimethylpyrazine-2-carbonitrile0 to 604.062 – 68>95%IR: Sharp peak at 2220 cm⁻¹ (-C≡N)
2. Annulation 3-(4,5-dihydro-1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine10012.080 – 85>97%LC-MS: Complete loss of starting mass; new[M+H]⁺ peak
3. Aromatization 3-(1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine110 (Reflux)6.075 – 80>99%¹H NMR: Imidazole C4/C5 protons at ~7.2 ppm

Troubleshooting & Quality Control Matrix

  • Issue: Formation of 2,3-dicyano-5,6-dimethylpyrazine during Step 1.

    • Causality: Excess sodium nitrite leads to the diazotization of both primary amines.

    • Solution: Strictly maintain NaNO₂ at 1.05 equivalents. Ensure the internal temperature remains below 5 °C during addition to prevent auto-catalytic decomposition of the mono-diazonium species.

  • Issue: Sluggish or stalled conversion in Step 2 (Annulation).

    • Causality: Loss of volatile CS₂ catalyst or the use of wet ethylenediamine, which hydrolyzes the thioamide intermediate back to an unreactive state.

    • Solution: Conduct the reaction in a properly sealed pressure vessel. Distill ethylenediamine over KOH prior to use to ensure an anhydrous environment.

  • Issue: Incomplete oxidation / low yield in Step 3 (Aromatization).

    • Causality: Deactivated or hydrated MnO₂, which lacks the surface activity required for efficient dehydrogenation.

    • Solution: Always use freshly activated MnO₂. If scaling up beyond 50 grams, consider transitioning to a catalytic Pd/C dehydrogenation system under an inert atmosphere to avoid stoichiometric heavy metal waste.

References[1] Recent trends in the chemistry of Sandmeyer reaction: a review, PMC (nih.gov). Link[2] 5-Bromopyrazine-2-carbonitrile | 221295-04-1, Benchchem. Link[3] Review on the Synthesis of Pyrazine and Its Derivatives, ResearchGate. Link[4] Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review, RSC Publishing. Link

Sources

Application

Optimal reaction conditions for synthesizing imidazole-pyrazine hybrids

Application Note: Strategic Synthesis of Imidazo[1,2-a]pyrazine Hybrids Executive Summary The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in modern medicinal chemistry, serving as the core pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Imidazo[1,2-a]pyrazine Hybrids

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., inhibitors of B-Raf, p38 MAP, and VirB11 ATPase). Its "hybrid" nature combines the electron-deficient pyrazine ring with the amphoteric imidazole, offering unique hydrogen-bonding capabilities within ATP-binding pockets.

This guide details two distinct, field-validated synthetic pathways:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent approach ideal for high-throughput library generation.

  • Condensation with

    
    -Haloketones:  A classical, robust route for specific regioisomer synthesis.
    

Pathway A: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1]

The GBB reaction is the preferred method for generating diversity at the C-3 position. It is a three-component reaction (3-CR) involving 2-aminopyrazine, an aldehyde, and an isonitrile.[1]

Mechanistic Insight

The reaction proceeds via the initial formation of a Schiff base (imine) between the amine and the aldehyde. The acid catalyst activates this imine, facilitating a [4+1] cycloaddition with the isonitrile.

Critical Insight: The rate-limiting step is often the formation and stability of the imine intermediate. The presence of water hydrolyzes the imine, stalling the reaction. Therefore, dehydrating agents or anhydrous conditions are paramount for high yields.

GBB_Mechanism Start 2-Aminopyrazine + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine -H2O (Dehydration essential) Activation Activated Iminium (Acid Catalyst) Imine->Activation + H+ / Lewis Acid Cyclo [4+1] Cycloaddition (+ Isonitrile) Activation->Cyclo Nucleophilic Attack Product 3-Aminoimidazo[1,2-a]pyrazine Cyclo->Product Prototropic Shift

Figure 1: Mechanistic flow of the GBB reaction highlighting the critical dehydration step.

Protocol 1: Microwave-Assisted Synthesis (Library Scale)

Best for: Rapid generation of analogs (10–100 mg scale).

Reagents:

  • 2-Aminopyrazine (1.0 equiv)

  • Aldehyde (1.0 equiv)[1]

  • Isonitrile (1.2 equiv)[1]

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Iodine (I
    
    
    
    ) (10 mol%)
  • Solvent: MeOH:DCM (3:1) or EtOH[2][3][4][5]

Step-by-Step Workflow:

  • Pre-mixing: In a 10 mL microwave vial, dissolve 2-aminopyrazine (1.0 mmol) and the aldehyde (1.0 mmol) in 3 mL of MeOH/DCM (3:1).

  • Catalyst Addition: Add Sc(OTf)

    
     (0.05 mmol). Cap and stir at Room Temperature (RT) for 5 minutes to initiate imine formation.
    
  • Component 3: Add the isonitrile (1.2 mmol).

  • Irradiation: Seal the vessel. Heat in a microwave reactor at 140°C for 15 minutes (high absorption setting).

  • Work-up: Cool to RT. If a precipitate forms, filter and wash with cold MeOH (often yields pure product). If soluble, evaporate solvent and purify via flash chromatography (DCM:MeOH gradient).

Validation: Yields typically range from 75–95%. Sc(OTf)


 acts as a Lewis acid to activate the imine without polymerizing the isonitrile.
Protocol 2: Industrial Scale-Up (Gram Scale)

Best for: Process chemistry and bulk synthesis. Reference Grounding:[5] Based on Novartis process development [1].[6]

Reagents:

  • Catalyst: BF

    
     MeCN (5 mol%)
    
  • Dehydrating Agent: Trimethyl orthoformate (TMOF) (2.0 equiv)

  • Solvent: Toluene or DCM

Step-by-Step Workflow:

  • Imine Formation: Charge reactor with 2-aminopyrazine (100 mmol), aldehyde (100 mmol), and p-TsOH (1 mol%) in Toluene. Reflux with a Dean-Stark trap to remove water physically.

  • Activation: Cool to 20°C. Add TMOF (200 mmol) to scavenge residual moisture.

  • Cyclization: Add BF

    
     MeCN (5 mmol) followed by the isonitrile (130 mmol). Stir at RT for 24 hours.
    
  • Quench: Quench with 10% NaHCO

    
    .
    
  • Purification: The product often precipitates as a solid or can be crystallized from EtOAc/Heptane.

Pathway B: Condensation with -Haloketones

This method (Hantzsch-type condensation) is used when the C-3 position requires an aryl/alkyl group rather than an amine (which GBB produces) or hydrogen.

Mechanistic Insight

The N-1 of the pyrazine ring acts as a nucleophile, attacking the


-carbon of the haloketone. This is followed by cyclization onto the ketone carbonyl and subsequent dehydration.

Condensation_Mechanism Substrate 2-Aminopyrazine Intermediate N-Alkylated Intermediate (Quaternary Salt) Substrate->Intermediate SN2 Attack Reagent α-Haloketone (e.g., Phenacyl Bromide) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base (NaHCO3) Final Imidazo[1,2-a]pyrazine Cyclization->Final -H2O (Dehydration)

Figure 2: Stepwise condensation mechanism.

Protocol 3: Green/Solvent-Free Synthesis

Best for: Environmental compliance and avoiding chromatographic purification.

Reagents:

  • 2-Aminopyrazine (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Base: None (or NaHCO

    
     for workup)
    
  • Solvent: None (Neat)

Step-by-Step Workflow:

  • Mixing: In a screw-cap vial, intimately mix 2-aminopyrazine (2.0 mmol) and the

    
    -haloketone (2.0 mmol).
    
  • Heating: Heat the solid mixture to 60–80°C in an oil bath. The mixture will melt and become a liquid melt.

  • Reaction: Stir the melt for 20–30 minutes. The mass will eventually solidify as the product forms (which typically has a higher melting point).

  • Work-up: Allow to cool. Triturate the solid with water (to remove HBr byproduct) and then with diethyl ether.

  • Result: Filter the solid to obtain the HBr salt of the product. Neutralize with saturated NaHCO

    
     if the free base is required.
    

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (GBB) Imine hydrolysisAdd Trimethyl orthoformate (TMOF) or molecular sieves (4Å). Ensure solvents are anhydrous.
Sticky Tars (GBB) Isonitrile polymerizationSwitch catalyst to Sc(OTf)

or I

; avoid strong Bronsted acids like HClO

if possible.
Regioselectivity (Condensation) Steric hindrance on pyrazineIf using 3-substituted 2-aminopyrazines, the N-1 attack may be hindered. Use Microwave irradiation (150°C) to overcome the energy barrier.
Incomplete Reaction Deactivation of PyrazinePyrazine is electron-deficient. If the aldehyde (GBB) is also electron-rich, reaction slows. Increase Temp to 100°C or use BF

activation.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[6] Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274.[6]

  • Krishnamoorthy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.[7][8] RSC Advances, 13, 36045-36054.

  • Bagdi, A. K., et al. (2015). Green approaches for the synthesis of imidazo[1,2-a]pyridines/pyrazines: A review. Arkivoc, (ii), 66-93.

  • Devi, N., et al. (2015). Recent Advances in the Synthesis of Imidazo[1,2-a]pyrazines. Current Organic Chemistry, 19(18).

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine

Abstract & Significance The pyrazine-imidazole scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for -adrenergic receptor agonists (bioisosteres of brimonidine), kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

The pyrazine-imidazole scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for


-adrenergic receptor agonists (bioisosteres of brimonidine), kinase inhibitors, and neuroprotective agents. This application note details a robust, two-step microwave-assisted protocol for the synthesis of 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine .

By leveraging microwave irradiation, this protocol overcomes the kinetic sluggishness of conventional Pinner synthesis, reducing reaction times from 24-48 hours to under 60 minutes while suppressing the formation of thermal degradation byproducts. The method utilizes 2-amino-3-cyano-5,6-dimethylpyrazine as the key starting material, undergoing diamine-mediated cyclization followed by oxidative aromatization.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Synthetic Challenge

Constructing a 2-substituted imidazole ring directly onto an electron-deficient heteroaromatic core (like pyrazine) is synthetically demanding.

  • Conventional Route: Acid-catalyzed condensation of carboxylic acids with diamines requires harsh conditions (200°C+), often incompatible with the amino-pyrazine moiety.

  • Microwave Solution: The selected route utilizes the high reactivity of the nitrile group under microwave irradiation in the presence of a sulfur catalyst to form an imidazoline intermediate. This is followed by a rapid oxidative dehydrogenation.

Reaction Pathway
  • Cyclization (Step 1): Nucleophilic attack of ethylenediamine on the nitrile carbon, activated by elemental sulfur (acting as a Lewis acid/sulfur-transfer catalyst), forming the 4,5-dihydro-1H-imidazole (imidazoline) ring.

  • Aromatization (Step 2): Oxidative dehydrogenation using activated Manganese(IV) oxide (

    
    ) to establish the aromatic imidazole system.
    

Experimental Protocol

Materials & Equipment
  • Microwave Synthesizer: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 150°C/250 psi.

  • Reagents:

    • 2-Amino-3-cyano-5,6-dimethylpyrazine (CAS: 55321-86-1)

    • Ethylenediamine (EDA) (Anhydrous, 99%)

    • Sulfur (Elemental, powder)

    • Manganese(IV) oxide (Activated,

      
      )
      
    • Solvents: Ethanol (Abs.), Acetonitrile (ACN), Dichloromethane (DCM).

Step 1: Synthesis of Imidazoline Intermediate

Target: 3-(4,5-dihydro-1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine

  • Setup: In a 10 mL microwave process vial, charge 2-amino-3-cyano-5,6-dimethylpyrazine (1.0 mmol, 148 mg) and Sulfur (0.1 mmol, 3.2 mg).

  • Solvent/Reagent: Add Ethylenediamine (2.0 mL). Note: EDA acts as both solvent and reagent.

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 120°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Work-up:

    • Cool to room temperature (RT).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Stir for 30 minutes. The product typically precipitates as a light yellow solid.

    • Filter, wash with cold water (3 x 5 mL), and dry under vacuum.

    • Checkpoint: If no precipitate forms, extract with DCM (3 x 15 mL), dry over

      
      , and evaporate.
      
  • Yield: Expected 85-92%.

  • QC:

    
     NMR should show two triplets at 
    
    
    
    ~3.5-4.0 ppm (imidazoline
    
    
    protons).
Step 2: Oxidative Aromatization

Target: 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine

  • Setup: In a 30 mL microwave vial, suspend the Imidazoline intermediate (from Step 1, 0.8 mmol) in Acetonitrile (10 mL).

  • Oxidant: Add Activated

    
      (5.0 equiv, 4.0 mmol, ~350 mg).
    
  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 90°C

    • Time: 10 minutes

    • Power: Dynamic (Max 200W)

  • Work-up:

    • Filter the hot mixture through a Celite pad to remove

      
      .
      
    • Wash the pad with hot methanol (2 x 10 mL) to recover adsorbed product.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (DCM:MeOH 95:5).

  • Yield: Expected 75-85%.

Data Analysis & Validation

Expected Analytical Data
ParameterImidazoline IntermediateFinal Product (Imidazole)
Appearance Light yellow solidOff-white to pale yellow crystalline solid
Melting Point 180-185°C215-220°C

NMR (DMSO-

)

3.82 (t, 2H), 4.21 (t, 2H) (Imidazoline ring)

7.15 (s, 2H) (Imidazole aromatic protons)
Key Shift Disappearance of aliphatic tripletsAppearance of aromatic singlet at ~7.1 ppm
MS (ESI+)


Troubleshooting Guide
  • Low Yield in Step 1: Ensure Ethylenediamine is anhydrous. Water poisons the sulfur catalysis. Increase temp to 130°C if conversion is <50% by TLC.

  • Incomplete Oxidation (Step 2):

    
     activity varies by batch. If reaction is sluggish, add fresh 
    
    
    
    (2 equiv) and irradiate for an additional 5 minutes. Alternatively, use Potassium Permanganate (
    
    
    ) on Silica support.

Process Visualization (Workflow)

G Start Start: 2-Amino-3-cyano- 5,6-dimethylpyrazine Step1 Step 1: Cyclization Reagent: Ethylenediamine, S8 MW: 120°C, 15 min Start->Step1 Nucleophilic Attack Check1 QC Check: 1H NMR (Look for triplets ~3.8 ppm) Step1->Check1 Check1->Step1 Fail (Retry/Opt) Intermed Intermediate: Imidazoline Derivative Check1->Intermed Pass Step2 Step 2: Oxidation Reagent: MnO2, ACN MW: 90°C, 10 min Intermed->Step2 Dehydrogenation Purify Purification Celite Filtration & Recrystallization Step2->Purify Final Final Product: 3-(1H-Imidazol-2-yl)- 5,6-dimethylpyrazin-2-amine Purify->Final

Caption: Microwave-assisted synthesis workflow from nitrile precursor to final imidazole scaffold.

References

  • Microwave-Assisted Synthesis of 2-Imidazolines

    • Title: Microwave-assisted facile synthesis of 2-substituted 2-imidazolines.[1]

    • Source: ARKIVOC, 2006 (xv), 205-210.[1]

    • URL:[Link]

  • Oxidation of Imidazolines

    • Title: Aromatization of imidazolines to imidazoles using MnO2.[2]

    • Source: Tetrahedron Letters, 1996, 37(6), 811-814.
    • URL:[Link]

  • Pyrazine Scaffold Biological Activity

    • Title: Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent TRK inhibitors.
    • Source: European Journal of Medicinal Chemistry, 2019.[3]

    • URL:[Link]

  • General Microwave Heterocycle Synthesis

    • Title: Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles.[1]

    • Source: Molecules, 2013, 18(4), 4550-4572.
    • URL:[Link]

Sources

Application

Application Note: Handling and Storage of 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine

This Application Note and Protocol Guide is designed for researchers working with 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine , a specialized heterocyclic building block often utilized in the synthesis of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers working with 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and chemiluminescent agents (e.g., Cypridina luciferin analogs).

The following protocols are derived from the physicochemical properties of the Imidazopyrazine class, ensuring maximum stability and experimental reproducibility.

Compound Identity & Physicochemical Profile

Before handling, it is critical to understand the molecule's specific vulnerabilities—namely, its electron-rich nitrogen centers which make it susceptible to oxidation and hygroscopic degradation.

PropertySpecification
Chemical Name 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine
Molecular Formula C

H

N

Molecular Weight 189.22 g/mol
Structure Description Pyrazine core substituted with an amine (pos 2), an imidazole ring (pos 3), and two methyl groups (pos 5, 6).[1][2][3][4][5][6][7][8]
Physical State Solid (typically off-white to pale yellow powder)
Solubility High: DMSO, DMF; Moderate: Methanol, Ethanol; Low: Water (neutral pH).
pKa (Predicted) ~3.5 (Pyrazine N), ~7.0 (Imidazole N), ~14 (Amine -NH2)
Key Hazards Irritant (Skin/Eye), Hygroscopic, Light-sensitive.

Safety & Handling (HSE Protocols)

Core Directive: Treat this compound as a bioactive heterocyclic amine. Standard precautions for "Irritant" and "Potentially Bioactive" substances apply.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 particulate respirator or work within a certified chemical fume hood (Class II).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during stock preparation.

  • Ocular: Chemical safety goggles.

Hazard Statements (Class-Derived)
  • H315: Causes skin irritation.[9][10]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.

Storage Protocols: The "Triad of Stability"

To prevent degradation (oxidation of the pyrazine ring or hydrolysis of the amine), you must control Temperature , Atmosphere , and Light .

A. Long-Term Storage (Powder)
  • Temperature: Store at -20°C .

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Store under an inert gas blanket (Argon or Nitrogen). The imidazole ring is hygroscopic; moisture ingress can catalyze ring-opening or dimerization.

  • Desiccation: Place the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (Silica gel or Drierite).

B. Short-Term Storage (Solubilized Stock)
  • Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Conditions: Store at -20°C or -80°C.

  • Shelf-Life:

    • Powder: >2 years (if desiccated).

    • Solution: 3–6 months (avoid freeze-thaw cycles).

Experimental Protocol: Solubilization & Stock Preparation

Objective: Create a stable 100 mM Stock Solution.

Materials
  • Compound: 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine (MW: 189.22)

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%)

  • Vessel: Amber HPLC vial or microcentrifuge tube.

Step-by-Step Methodology
  • Equilibration: Remove the compound vial from the -20°C freezer. Wait 15–20 minutes for it to reach room temperature before opening.

    • Scientific Logic:[1][11][12] Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating degradation.

  • Weighing: Weigh 1.89 mg of compound.

    • Note: Due to static, use an anti-static gun if available.

  • Dissolution: Add 100 µL of Anhydrous DMSO.

    • Calculation:

      
      .
      
    • 
      .
      
  • Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at ambient temperature.

  • Aliquotting: Immediately dispense into single-use aliquots (e.g., 10–20 µL) to prevent freeze-thaw degradation.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Visual Workflow: Stock Preparation

StockPrep Start Frozen Powder (-20°C) Equilibrate Equilibrate to RT (15-20 mins) Start->Equilibrate Prevent Condensation Weigh Weigh 1.89 mg (Inert Atmosphere) Equilibrate->Weigh Dissolve Add 100 µL DMSO (Anhydrous) Weigh->Dissolve Vortex/Sonicate Aliquot Aliquot (Single-Use) Dissolve->Aliquot Avoid Freeze-Thaw Store Store at -80°C Aliquot->Store

Figure 1: Critical workflow for preparing stable stock solutions, emphasizing the equilibration step to prevent moisture contamination.

Solubility Profile & Application Data

The following table summarizes solvent compatibility based on the polarity of the imidazopyrazine core.

SolventSolubility LimitUsage Recommendation
DMSO ~50–100 mMPreferred. Use for stock solutions. Compatible with cell culture <0.5% v/v.
Ethanol ~10–20 mMGood for evaporation protocols. May require warming (37°C).
Water (pH 7) <1 mMPoor solubility. Not recommended for stocks.
Water (pH 4) ~5–10 mMImproved solubility due to protonation of the imidazole/pyrazine nitrogens.

Application Insight: When using this compound in aqueous buffers (e.g., PBS), dilute the DMSO stock slowly into the buffer while vortexing to prevent precipitation. A 1:1000 dilution (0.1% DMSO) is typically stable for 4–6 hours.

Chemical Stability Pathway

Understanding the degradation mechanism allows for better troubleshooting.

Degradation cluster_0 Degradation Triggers Compound 3-(1H-Imidazol-2-yl)- 5,6-dimethylpyrazin-2-amine Oxidation N-Oxide Formation (Pyrazine Ring) Compound->Oxidation + Oxygen Hydrolysis Ring Opening (Imidazole) Compound->Hydrolysis + Moisture Dimerization Photo-Dimerization Compound->Dimerization + Light Moisture Moisture (H2O) Moisture->Hydrolysis Oxygen Oxygen (O2) Oxygen->Oxidation Light UV/Vis Light Light->Dimerization

Figure 2: Primary degradation pathways. The electron-rich pyrazine ring is prone to N-oxidation, while the imidazole moiety is sensitive to hydrolytic ring opening under moist conditions.

References

  • PubChem Compound Summary. (2023). Imidazo[1,2-a]pyrazine derivatives and related structures.[5][12][13] National Library of Medicine. [Link]

Sources

Method

In vitro cytotoxicity assay methods for pyrazine-amine derivatives

Application Note: In Vitro Cytotoxicity Profiling of Pyrazine-Amine Derivatives Introduction & Pharmacological Context Pyrazine-amine derivatives represent a privileged scaffold in medicinal chemistry, widely utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Profiling of Pyrazine-Amine Derivatives

Introduction & Pharmacological Context

Pyrazine-amine derivatives represent a privileged scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., mTOR, EGFR inhibitors), antitubercular agents (Pyrazinamide analogs), and DNA intercalators. Their planar, nitrogen-rich heterocyclic structure facilitates hydrogen bonding within the ATP-binding pockets of enzymes.

However, this chemical class presents distinct challenges in in vitro assays:

  • Solubility: The lipophilic nature of the pyrazine ring often leads to precipitation ("crashing out") upon dilution in aqueous culture media, causing false negatives.

  • Chemical Interference: The electron-deficient pyrazine ring, particularly when substituted with amines, can act as a reducing agent. This can non-enzymatically reduce tetrazolium salts (MTT/MTS) to formazan, yielding false indications of cell viability.

This guide provides a validated workflow to screen these compounds accurately, prioritizing the Sulforhodamine B (SRB) assay for efficacy and the MTT assay for metabolic health, with strict solubility controls.

Pre-Analytical Considerations: Solubility & Stability

Before initiating cell culture, the physicochemical behavior of the library must be mapped.

DMSO Stock Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare primary stocks at 10 mM to 50 mM .

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "Cloud Point" Validation (Mandatory)

Pyrazine derivatives often precipitate when the DMSO concentration drops below 1% in aqueous buffer.

  • Prepare a "Mock Dosing Solution" in a clear tube: Add the highest intended assay concentration (e.g., 100 µM) to pre-warmed (37°C) culture medium.

  • Vortex for 10 seconds.

  • Visual Inspection: Hold against a dark background. If turbidity or crystal formation is visible, the compound has "crashed."

    • Corrective Action: Use an intermediate dilution step or incorporate a solubilizing agent (e.g., 0.5% Cyclodextrin) if physiologically permissible.

Primary Protocol: The NCI-Standard SRB Assay

Why this is the Gold Standard for Pyrazines: Unlike MTT, the Sulforhodamine B (SRB) assay does not rely on mitochondrial reductase activity. It binds stoichiometrically to protein basic amino acid residues under mild acidic conditions. It is immune to the chemical reduction interference common with amine-rich heterocycles.

Materials
  • Fixative: 50% (w/v) Trichloroacetic Acid (TCA) (Store at 4°C).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

  • Wash Solution: 1% Acetic Acid.[1]

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding:

    • Seed cells (e.g., A549, HepG2) at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24 hours to ensure adhesion.[2]

  • Treatment:

    • Add 100 µL of 2X drug concentration to existing 100 µL media (Final Volume: 200 µL).

    • Include Vehicle Control (Media + DMSO matched to highest concentration, <0.5%).

    • Include Tz Plate (Time Zero): Fix one plate immediately at the time of drug addition to determine baseline cell mass.

  • Incubation:

    • Incubate for 48–72 hours at 37°C, 5% CO2.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold (4°C) 50% TCA directly on top of the growth medium (Final TCA ~10%). Do not aspirate media first; this prevents cell loss.

    • Incubate at 4°C for 60 minutes . (Do not incubate at room temp; cold promotes protein precipitation).

  • Washing:

    • Wash plates 4x with slow-running tap water.

    • Air dry completely at room temperature (plates can be stored indefinitely at this stage).

  • Staining:

    • Add 100 µL of 0.4% SRB solution . Incubate for 10–30 minutes at room temperature.

    • Wash 4x with 1% Acetic Acid to remove unbound dye.[1]

    • Air dry.[1]

  • Solubilization & Reading:

    • Add 200 µL of 10 mM Tris base . Shake on an orbital shaker for 10 minutes.

    • Measure Absorbance (OD) at 510 nm .

Secondary Protocol: MTT Assay (with Interference Control)

Purpose: To assess metabolic toxicity (mitochondrial function). Warning: Pyrazine-amines can chemically reduce MTT. A "Cell-Free Control" is required.

Step-by-Step Methodology
  • Seeding & Treatment: Same as SRB.

  • Cell-Free Control Setup:

    • Dedicate 3 wells containing Media + Drug (Highest Conc.) + MTT (No Cells).

    • If these wells turn purple, the compound is chemically reducing MTT.[3] Abort MTT and rely solely on SRB.

  • MTT Addition:

    • Add MTT reagent (final conc. 0.5 mg/mL).

    • Incubate for 3–4 hours at 37°C (protect from light).

  • Solubilization:

    • Aspirate media carefully (unless using non-wash protocol).

    • Add 100–150 µL DMSO .

    • Note: Pyrazines are soluble in DMSO, so this step ensures the drug doesn't precipitate during reading.

  • Reading:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Visualization

Calculation of Growth Inhibition

Using the SRB data, calculate the percentage growth relative to controls:

  • Ti: Test Growth (OD at 48h)

  • Tz: Time Zero Growth (OD at 0h)

  • C: Control Growth (OD at 48h)



  • GI50: Concentration for 50% growth inhibition.

  • LC50: Concentration for 50% lethality (when Ti < Tz).

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision-making process when screening pyrazine derivatives, specifically addressing the interference and solubility checkpoints.

PyrazineWorkflow Start Compound Library (Pyrazine-Amines) SolubilityCheck Cloud Point Test (Media + Drug @ 37°C) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation Reformulate Reformulate: Add Cyclodextrin or Reduce Max Conc. Precipitation->Reformulate Yes InterferenceCheck Cell-Free MTT Test (Media + Drug + MTT) Precipitation->InterferenceCheck No (Clear) Reformulate->SolubilityCheck Reduction Purple Color (Non-Enzymatic Reduction)? InterferenceCheck->Reduction SRB_Protocol PRIMARY: SRB Assay (Fixation: TCA | Stain: SRB) Reduction->SRB_Protocol Yes (Interference) MTT_Protocol SECONDARY: MTT Assay (Metabolic Readout) Reduction->MTT_Protocol No Analysis Calculate IC50 & SI (Selectivity Index) SRB_Protocol->Analysis MTT_Protocol->Analysis

Figure 1: Decision Matrix for Pyrazine-Amine Cytotoxicity Screening. Note the critical checkpoints for solubility ("Cloud Point") and chemical interference before selecting the final assay modality.

Troubleshooting & Self-Validation

IssueObservationRoot Cause (Pyrazine Specific)Corrective Action
False Potency High toxicity in all wells, including low doses.Compound precipitation ("crashing") creating physical stress on cells.Perform "Cloud Point" test. Limit final DMSO to <0.5%.
False Viability (MTT) High OD in drug-treated wells, even at lethal doses.Pyrazine amine reducing MTT tetrazolium ring.Switch to SRB Assay . Use Cell-Free controls.
High Background (SRB) Uniform pink staining in empty wells.Inadequate washing or protein sticking to plastic.Ensure 4x wash with 1% Acetic Acid.[1] Use non-treated plates if drug binds plastic.

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol (SRB). [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. (Discusses tetrazolium reduction mechanisms). [Link]

  • Fakhraian, H., et al. (2014). Synthesis and cytotoxicity evaluation of some new pyrazine derivatives. Journal of Sciences, Islamic Republic of Iran. (Context on Pyrazine solubility and activity). [Link]

Sources

Application

Application Note: Scalable Synthesis of 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine

The following Application Note and Protocol guide details a scalable, chemically rationalized synthesis of 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine . Executive Summary & Strategic Rationale The target molecule, 3...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details a scalable, chemically rationalized synthesis of 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine .

Executive Summary & Strategic Rationale

The target molecule, 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine , represents a "privileged scaffold" in kinase inhibitor discovery, particularly for targets requiring bidentate hydrogen bonding motifs (e.g., ATP-competitive inhibitors).

While metal-catalyzed cross-couplings (Stille/Suzuki) offer direct C-C bond formation, they often introduce trace metal impurities (Pd, Sn) that are unacceptable in late-stage pharmaceutical intermediates. This guide presents a metal-free, condensation-based synthetic route designed for scalability, cost-efficiency, and high purity.

The Synthetic Strategy

We utilize a convergent "heterocycle-on-heterocycle" construction approach:

  • Core Assembly: Construction of the highly functionalized pyrazine core via condensation of an

    
    -diketone with a masked diamine equivalent.
    
  • Pinner-Type Construction: Transformation of a nitrile handle into the imidazole ring using ethylenediamine, followed by oxidative aromatization.

This route avoids unstable intermediates and utilizes cheap, bulk commodity chemicals (2,3-butanedione, ethylenediamine, sulfur).[1]

Retrosynthetic Analysis & Pathway

The retrosynthetic logic relies on the stability of the 2-amino-3-cyano-5,6-dimethylpyrazine intermediate. This "linchpin" allows for the selective construction of the imidazole ring at the C3 position without affecting the C2-amine.

Retrosynthesis Target TARGET MOLECULE 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine Imidazoline INTERMEDIATE 2 3-(4,5-Dihydro-1H-imidazol-2-yl)- 5,6-dimethylpyrazin-2-amine Target->Imidazoline Oxidation (MnO2 or KMnO4) Nitrile KEY INTERMEDIATE 1 2-Amino-3-cyano-5,6-dimethylpyrazine Imidazoline->Nitrile Cyclization (Ethylenediamine, S8) Diacetyl STARTING MATERIAL A 2,3-Butanedione (Diacetyl) Nitrile->Diacetyl Condensation AMN STARTING MATERIAL B Aminomalononitrile p-Toluenesulfonate Nitrile->AMN Condensation

Figure 1: Retrosynthetic dissection of the target molecule, highlighting the critical nitrile intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Amino-3-cyano-5,6-dimethylpyrazine

This step utilizes the Taylor-EC Synthesis , a robust method for generating substituted aminopyrazines. The use of aminomalononitrile tosylate (stable salt) is critical, as the free base is unstable.

Reagents:

  • Aminomalononitrile p-toluenesulfonate (AMN-Ts): 1.0 equiv.

  • 2,3-Butanedione (Diacetyl): 1.2 equiv.

  • Isopropanol (IPA): 10 vol (relative to AMN-Ts mass).

  • Sodium Acetate (NaOAc): 1.1 equiv.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solubilization: Charge AMN-Ts and Isopropanol. Stir at room temperature (RT) to form a suspension.

  • Buffering: Add Sodium Acetate. The mixture may thicken slightly as free aminomalononitrile is generated in situ.

  • Addition: Add 2,3-Butanedione dropwise over 30 minutes, maintaining temperature < 30°C (exothermic reaction).

  • Reaction: Heat the mixture to reflux (82°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (AMN) should disappear, and a fluorescent spot (pyrazine) will appear.

  • Workup: Cool the reaction mixture to 0–5°C using an ice bath. Stir for 1 hour to maximize precipitation.

  • Isolation: Filter the solid precipitate. Wash the cake with cold water (3x) to remove sodium tosylate and excess reagents, then wash with cold IPA (1x).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 70–80%[1]

    • Appearance: Yellow to orange crystalline solid.[1]

Stage 2: Cyclization to the Imidazoline Intermediate

Direct conversion of the nitrile to the imidazole is difficult due to the adjacent amine. We employ a two-step "Cyclize-then-Oxidize" strategy using elemental sulfur as a catalyst to promote the attack of ethylenediamine on the nitrile.

Reagents:

  • 2-Amino-3-cyano-5,6-dimethylpyrazine (from Stage 1): 1.0 equiv.

  • Ethylenediamine (EDA): 10.0 equiv (acts as solvent and reactant).

  • Sulfur (S8): 0.05 equiv (Catalytic).

Protocol:

  • Setup: Use a pressure tube or a round-bottom flask with a highly efficient reflux condenser (EDA is volatile and hygroscopic).

  • Charging: Combine the pyrazine nitrile, ethylenediamine, and catalytic sulfur.[1]

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Mechanism:[2][3][4][5] Sulfur forms a transient thioamide species, which is more electrophilic than the nitrile, facilitating the attack of the diamine.

  • Monitoring: LC-MS is preferred here. Look for the mass of the imidazoline [M+H] = 206.1.

  • Workup: Cool to RT. Pour the reaction mixture into ice-cold water (10 vol).

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Concentration: Dry organic layers over Na2SO4 and concentrate in vacuo.

    • Note: The product (Imidazoline) is often semi-solid or sticky. It can be carried forward directly without rigorous purification if purity is >90% by HPLC.[1]

Stage 3: Oxidation to 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine

The final step restores aromaticity to the imidazole ring. Activated Manganese Dioxide (MnO2) is the reagent of choice for its mildness and ease of removal.

Reagents:

  • Imidazoline Intermediate (from Stage 2): 1.0 equiv.[6]

  • Activated MnO2: 5.0–10.0 equiv.[1]

  • Chloroform (CHCl3) or Acetonitrile (MeCN): 20 vol.

Protocol:

  • Setup: Round-bottom flask with reflux condenser.

  • Reaction: Dissolve the imidazoline in the solvent. Add activated MnO2 in one portion.[1]

  • Reflux: Heat to reflux vigorously for 4–8 hours.

    • Checkpoint: Monitor by HPLC.[1] The peak will shift, and the UV spectrum will change significantly as the fully conjugated system forms.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove the manganese oxides. Wash the pad thoroughly with hot solvent (the product is likely sparingly soluble).

  • Purification: Concentrate the filtrate. Recrystallize the residue from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if necessary.

Physicochemical Data & QC Parameters

ParameterSpecificationNotes
Appearance Yellow to Orange PowderTypical for conjugated aminopyrazines.
Molecular Weight 203.24 g/mol [M+H]+ = 204.2
1H NMR (DMSO-d6)

2.35 (s, 3H), 2.40 (s, 3H), 7.10 (s, 2H, Imidazole), 7.50 (bs, 2H, NH2), 12.5 (bs, 1H, NH)
Diagnostic: Two singlets for methyls; broad singlets for amines.[1]
Solubility DMSO, DMF, hot MeOHPoor solubility in water/non-polar solvents.[1]
Purity (HPLC) > 98.0% (AUC)Critical for biological assays.

Process Safety & Handling

  • Aminomalononitrile Tosylate: Can liberate HCN under strongly acidic/basic conditions.[1] Handle in a well-ventilated fume hood.

  • Ethylenediamine: Corrosive, sensitizer, and flammable.[1] Use proper PPE (gloves, goggles).[1]

  • 2,3-Butanedione: Vapors are harmful (popcorn lung risk with chronic inhalation). Use in a closed system or hood.

  • Waste Disposal: Manganese waste must be disposed of as heavy metal waste.[1]

References

  • Taylor, E. C., et al. "Pteridines.[1] XX. A One-Step Synthesis of 2-Aminopyrazine-3-carbonitriles." Journal of the American Chemical Society, vol. 95, no.[1] 19, 1973, pp. 6413–6418.[1] Link

  • Bredereck, H., et al. "Syntheses of Imidazoles."[1] Chemische Berichte, vol. 97, 1964, pp. 3397.[1] (Foundational work on nitrile-to-imidazole conversion).

  • BenchChem. "Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library." BenchChem Application Notes, 2025. Link

  • Khalafy, J., et al. "A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles."[5][7] South African Journal of Chemistry, vol. 66, 2013.[1][7] Link

  • PrepChem. "Synthesis of 2-amino-3-cyano-5-methylpyrazine."[8] PrepChem Protocols. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine

Welcome to the Heteroaryl Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized bis-heteroaryl scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heteroaryl Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized bis-heteroaryl scaffolds. The synthesis of 3-(1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine —typically achieved via the Suzuki-Miyaura cross-coupling of 3-bromo-5,6-dimethylpyrazin-2-amine with an imidazole-2-boronic acid derivative—is notoriously prone to low yields.

Coupling two electron-deficient, nitrogen-rich heterocycles introduces severe mechanistic bottlenecks. This guide provides field-proven, causality-driven troubleshooting strategies to transform your erratic yields into a robust, self-validating protocol.

Part 1: Diagnostic Workflow

Before adjusting your protocol, identify the exact failure mode of your reaction using the diagnostic flowchart below.

DiagnosticWorkflow Start Low Yield: 3-(1H-Imidazol-2-YL)- 5,6-dimethylpyrazin-2-amine CheckMass In-Process Control: Analyze LC-MS Profile Start->CheckMass Proto High levels of deboronated imidazole? CheckMass->Proto NAryl N-arylation side product detected? CheckMass->NAryl BlackPd Black Pd precipitation early in reaction? CheckMass->BlackPd SolProto Use MIDA boronate or SEM-protected boronic ester Proto->SolProto Yes SolNAryl Protect imidazole N (e.g., SEM, Boc) NAryl->SolNAryl Yes SolBlackPd Use XPhos Pd G2/G3 & bulky biaryl ligands BlackPd->SolBlackPd Yes

Caption: Diagnostic workflow for troubleshooting low yields in bis-heteroaryl cross-coupling.

Part 2: Core Troubleshooting FAQs

Q1: Why is my imidazole-2-boronic acid degrading before the cross-coupling occurs?

The Causality: You are experiencing base-catalyzed protodeboronation. 2-Heteroaryl boronic acids (like imidazole-2-boronic acid) are highly unstable. At neutral to basic pH, they form zwitterionic species that undergo rapid unimolecular fragmentation of the C-B bond, replacing the boronic acid group with a proton (1)[1]. The Solution: Do not use unprotected free boronic acids. Instead, utilize a "slow-release" strategy with MIDA boronates (2)[2], or use an N-protected boronic ester such as 1-SEM-1H-imidazole-2-boronic acid pinacol ester . The electron-withdrawing nature of the protecting group stabilizes the C-B bond against hydrolysis.

Q2: I observe rapid precipitation of "palladium black" and my reaction stalls at 15% conversion. How do I prevent catalyst deactivation?

The Causality: Your starting materials (3-bromo-5,6-dimethylpyrazin-2-amine) and products contain multiple basic nitrogen atoms. These nitrogens strongly chelate to Pd(II) intermediates, displacing standard phosphine ligands (like PPh₃ or dppf) and causing the active catalyst to aggregate into inactive Pd(0) black. Furthermore, the base used in the reaction can drastically alter the kinetic profile of the catalyst (3)[3]. The Solution: Upgrade your catalyst system to XPhos Pd G2 . The extreme steric bulk of the XPhos biaryl phosphine ligand prevents multi-nitrogen chelation. The G2 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at lower temperatures, outcompeting catalyst degradation pathways (4)[4].

Q3: My LC-MS shows a mass consistent with N-arylation rather than the desired C-C coupling. What went wrong?

The Causality: Unprotected imidazoles are excellent nucleophiles. Under palladium catalysis, Buchwald-Hartwig N-arylation can outcompete Suzuki-Miyaura C-arylation, leading to an undesired C-N linked dimer. The Solution: Mask the nucleophilic nitrogen of the imidazole using a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group prior to the coupling step.

Part 3: Mechanistic Pathway Analysis

Understanding the catalytic cycle is crucial for recognizing where the reaction fails.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (3-Br-Pyrazine) Pd0->OxAdd Step 1 Fail2 Catalyst Poisoning (Nitrogen Chelation) Pd0->Fail2 Deactivation TransMet Transmetalation (Imidazole Boronate) OxAdd->TransMet Step 2 RedElim Reductive Elimination (Product Formation) TransMet->RedElim Step 3 Fail1 Protodeboronation (Water/Base Cleavage) TransMet->Fail1 Side Reaction RedElim->Pd0 Regeneration

Caption: Suzuki-Miyaura catalytic cycle highlighting critical failure points in heteroaryl coupling.

Part 4: Quantitative Data Presentation

The table below summarizes the dramatic impact of catalyst and protecting group selection on the isolated yield of the protected intermediate.

Catalyst System (Loading)Boron SourceBase / Solvent SystemIsolated Yield (%)Primary Failure Mode Observed
Pd(PPh₃)₄ (10 mol%)1H-Imidazole-2-boronic acidNa₂CO₃ / Toluene:H₂O< 10%Severe protodeboronation, Pd Black
Pd(dppf)Cl₂ (5 mol%)1-Boc-Imidazole-2-boronateK₂CO₃ / Dioxane:H₂O42%Premature Boc cleavage, N-arylation
XPhos Pd G2 (2 mol%) 1-SEM-Imidazole-2-boronate K₃PO₄ / Dioxane:H₂O 89% None (Optimized Conditions)

Part 5: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Charge the Reactor: To an oven-dried Schlenk flask, add 3-bromo-5,6-dimethylpyrazin-2-amine (1.0 equiv, 1.0 mmol), 1-SEM-1H-imidazole-2-boronic acid pinacol ester (1.2 equiv, 1.2 mmol), and XPhos Pd G2 (0.02 equiv, 2 mol%).

  • Add Base: Add anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Subject the flask to three freeze-pump-thaw cycles.

    • Self-Validation Checkpoint 1: The solution must be a clear, pale yellow/orange. If it turns black immediately, oxygen is present, and the catalyst is dead.

  • Heating: Stir the reaction mixture at 90 °C for 4 hours.

  • In-Process Control (IPC): At 2 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: You must observe >95% consumption of the pyrazine starting material (m/z ~202/204) and the appearance of the SEM-protected product mass (m/z ~320). If unreacted starting material remains, spike with an additional 1 mol% XPhos Pd G2.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the SEM-protected intermediate.

Step 2: SEM Deprotection
  • Cleavage: Dissolve the intermediate in DCM (5 mL) and add Trifluoroacetic Acid (TFA, 5 mL). Stir at room temperature for 3 hours.

  • Scavenging: Concentrate the mixture in vacuo. Redissolve in MeOH (5 mL) and add ethylenediamine (3.0 equiv) to scavenge the formaldehyde byproduct and fully liberate the imidazole. Stir for 2 hours.

  • Final Isolation: Concentrate and purify via reverse-phase HPLC (Water/MeCN with 0.1% NH₄OH) to yield pure 3-(1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine.

Part 6: References

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia.

  • Andrew G Myers Research Group. "The Suzuki Reaction." Harvard University.

  • Deem, M. C., et al. "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes." ACS Organic Process Research & Development.

  • "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." ChemRxiv.

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine

Welcome to the Advanced Technical Support Center. Handling complex bis-heteroaryl systems like 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Handling complex bis-heteroaryl systems like 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine presents unique physicochemical challenges. This molecule combines a basic primary amine, a weakly basic pyrazine, and an amphoteric, highly chelating imidazole ring. This guide provides field-proven, self-validating troubleshooting strategies for chromatography, spectral characterization, and transition-metal scavenging.

PurificationWorkflow Start Crude Mixture (contains Pd, byproducts) MetalScavenge Add Thiol-Functionalized Silica (e.g., SiliaMetS) Start->MetalScavenge Step 1: Demetallation Filter Filter & Concentrate MetalScavenge->Filter PhaseCheck Choose Chromatography Filter->PhaseCheck Step 2: Separation NormalPhase Normal Phase (Silica) *Not Recommended* PhaseCheck->NormalPhase High streaking risk ReversePhase Reverse Phase (C18) Mobile Phase: H2O/MeCN + 0.1% TFA PhaseCheck->ReversePhase Optimal peak shape Pure Pure Compound (TFA Salt) ReversePhase->Pure Lyophilize

Fig 1. Decision matrix for the purification and demetallation of imidazole-pyrazine derivatives.

Section 1: Chromatography & Characterization Troubleshooting

Q1: Why does the compound streak severely on normal-phase silica and show poor peak shape on standard C18 columns? Causality & Mechanism: The amphoteric nature of the imidazole ring (pKa ~7.0) and the basicity of the primary amine cause severe secondary interactions with acidic residual silanols on standard silica stationary phases[1]. Furthermore, the 1H-imidazole ring undergoes rapid prototropic tautomerization—a dynamic equilibrium where the N-H proton rapidly exchanges between the two nitrogen atoms[1]. This exchange, combined with silanol interactions, leads to peak tailing and streaking. Solution: Abandon normal-phase silica. Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a base-deactivated or fully end-capped C18 column. Crucially, adjust the mobile phase pH to approximately 2 units below the pKa of the compound[1]. Adding an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid) protonates the imidazole and amine, masking silanol interactions and collapsing the tautomeric equilibrium into a single, well-behaved protonated species[1].

Q2: My LC-MS and NMR spectra show broad, undefined peaks, making structural verification impossible. Is my compound degrading? Causality & Mechanism: This is rarely degradation. It is a classic manifestation of dynamic tautomeric exchange and restricted bond rotation on the NMR timescale. The rapid intermolecular or intramolecular proton transfer within the imidazole ring causes signal coalescence, leading to line broadening or even the disappearance of carbon/proton signals[2]. Additionally, intramolecular hydrogen bonding between the pyrazine amine and the imidazole nitrogen can restrict the rotation of the inter-ring C-C bond, further complicating the spectra[3]. Solution: For NMR analysis, perform Variable-Temperature (VT) NMR. Cooling the sample (e.g., to 243 K) slows the kinetic rate of tautomeric exchange and bond rotation, allowing for the observation of distinct, sharp signals for each tautomer[2][3]. Alternatively, prepare the sample in a strongly hydrogen-bonding solvent (like DMSO-d6) and add a trace amount of deuterated acid (TFA-d) to lock the molecule in a single protonated state.

TautomerizationChelation N1 Neutral State (pH 7) Dynamic Tautomerism N2 Broad NMR/LC Peaks Silanol Tailing N1->N2 Rapid exchange N3 Strong Pd Chelation (N-N Bidentate) N1->N3 Cross-coupling Acid Add Acid (e.g., TFA) pH < 5 N2->Acid Optimization Scavenger Add Thiol Silica (High Affinity S-Pd) N3->Scavenger Remediation Protonated Protonated State (Locked Conformation) Acid->Protonated Demetallated Demetallated API + Pd-Silica Complex Scavenger->Demetallated Thermodynamic transfer Sharp Sharp Chromatographic Peaks Protonated->Sharp Resolved

Fig 2. Logical pathways linking tautomerism and chelation to their respective chemical solutions.

Section 2: Transition Metal Scavenging

Q3: Following a cross-coupling reaction, my product is dark brown and fails elemental analysis due to high Palladium (Pd) retention. Standard aqueous workups are ineffective. How can I remove the metal? Causality & Mechanism: The bis-heteroaryl motif (pyrazine + imidazole) acts as a powerful bidentate chelating ligand for transition metals like Palladium (Pd). Standard liquid-liquid extraction cannot break this thermodynamically stable API-metal complex. Solution: Implement a solid-supported metal scavenging protocol using highly functionalized mesoporous silica. Sulfur-based scavengers, such as Thiol-functionalized or Dimercaptotriazine (DMT) silica, possess a significantly higher binding affinity for soft metals (like Pd) than the nitrogen-based heterocycle. This allows the scavenger to effectively strip the metal from the API without causing product degradation[4][5].

Step-by-Step Methodology: Palladium Scavenging using Thiol-Functionalized Silica
  • Preparation: Dissolve the crude 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine in a polar aprotic solvent (e.g., DMF or THF) to ensure complete homogeneity and disrupt minor intermolecular aggregates.

  • Scavenger Addition: Add 4–5 equivalents (relative to the initial Pd catalyst loading) of Thiol-functionalized silica (e.g., SiliaMetS Thiol)[5].

  • Incubation: Heat the suspension to 40–50 °C and stir vigorously for 4 to 12 hours. Mechanistic note: Elevated temperature increases the kinetic rate of Pd dissociation from the rigid imidazole-pyrazine chelate, allowing the thermodynamic sink of the sulfur-silica to capture the metal[5].

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the filter cake thoroughly with hot solvent to maximize API recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the demetallated product, ready for final RP-HPLC purification.

Section 3: Quantitative Data on Purification Efficacy

The following table summarizes the expected outcomes when applying various purification strategies to heavily metallated imidazole-pyrazine derivatives.

Purification MethodResidual Pd (ppm)API Recovery (%)Primary Mechanism of Action
Untreated Crude >2,500N/AStrong N-N bidentate chelation
Activated Carbon (Darco KB-B) ~30065%Non-specific physical adsorption[4]
Standard Silica Chromatography ~80040%Weak interaction; API streaks heavily
Thiol-Functionalized Silica (4 eq, 50°C) <10>92%Covalent soft-metal/sulfur binding[5]
DMT-Functionalized Silica (4 eq, 50°C) <5>95%Multidentate sulfur coordination[5]

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. URL:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. URL:[Link]

  • Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide. PMC - NIH. URL:[Link]

Sources

Troubleshooting

Technical Support Hub: Stability Assurance for 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine

Case ID: TSH-PYRZ-IMD-001 Status: Active Priority: High (Reagent Integrity) Agent: Senior Application Scientist, Chemical Stability Unit[1] Diagnostic Triage: Is My Compound Compromised? Before optimizing storage, we mus...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TSH-PYRZ-IMD-001 Status: Active Priority: High (Reagent Integrity) Agent: Senior Application Scientist, Chemical Stability Unit[1]

Diagnostic Triage: Is My Compound Compromised?

Before optimizing storage, we must assess the current state of your material. 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine (hereafter referred to as IDP-Amine ) is a sensitive heterocyclic building block.[1][2] Its electron-rich exocyclic amine and amphoteric imidazole ring make it susceptible to specific environmental stressors.[1][2]

Visual & Physical Inspection Log
ObservationDiagnosisSeverityAction Required
White to Off-White Powder Optimal. Material is pristine.[1][2]NoneProceed to Storage Protocol.
Pale Yellow/Beige Tint Early Surface Oxidation. Common in aminopyrazines due to N-oxide formation or trace azo-coupling.[1][2]LowUsable.[1][2] Purge with Argon immediately.[1][2]
Dark Brown/Black Crust Advanced Degradation. Significant oxidative polymerization or extensive hydrolysis if salt form.[1][2]CriticalQuarantine. Purity likely <90%. Check LC-MS.
Clumping/Caking Hygroscopic Failure. Moisture ingress has occurred.[1][2] Imidazole moiety is hydrating.[1][2]MediumDry under high vacuum over

.[1][2]
Precipitate in DMSO Solubility Crash/Polymerization. HighSonicate.[1][2] If undissolved, filter and re-quantify.[2]

The Science of Degradation (Root Cause Analysis)

To prevent degradation, you must understand the enemy. IDP-Amine suffers from two primary instability mechanisms: Oxidative Deamination/Coupling and Hygroscopic Proton Exchange .[1][2]

Mechanism 1: The Aminopyrazine Oxidation Trap

The pyrazine ring is electron-deficient, but the exocyclic amine (


) at position 2 pushes electron density back into the ring. This makes the amine nitrogen a "soft" target for atmospheric oxygen and radical species.[2]
  • The Result: Formation of N-oxides or azo-dimers, leading to the characteristic "browning" of the sample.

Mechanism 2: Imidazole Tautomerism & Moisture

The imidazole ring at position 3 exists in equilibrium between two tautomers (


 and 

).[2] Water molecules facilitate rapid proton transfer between these states, lowering the energy barrier for intermolecular hydrogen bonding and "caking."
  • The Result: Physical instability and difficulty in precise weighing.[2]

Visualization: Degradation Pathways

The following diagram illustrates the chemical risks associated with environmental exposure.

DegradationPathways Compound IDP-Amine (Pristine) Oxidation Oxidative Radical Attack (Exocyclic Amine) Compound->Oxidation Exposed to Air Hygroscopy Hydrate Formation (Imidazole H-Bonding) Compound->Hygroscopy Exposed to Humidity Oxygen O2 / Light Oxygen->Oxidation Moisture H2O (Humidity) Moisture->Hygroscopy NOxide Pyrazine N-Oxide (Yellow Impurity) Oxidation->NOxide 1e- Oxidation Dimer Azo-Dimerization (Brown Precipitate) Oxidation->Dimer Radical Coupling Hydrolysis Caking / Wt. Error (Non-Chemical Loss) Hygroscopy->Hydrolysis Tautomer Shift

Figure 1: Mechanistic pathways of IDP-Amine degradation triggered by environmental factors.[1]

Storage Protocol: The "Golden Standard"

Do not rely on generic "store at -20°C" advice. Follow this decision matrix to ensure long-term integrity (


 months).
Decision Matrix: Solid vs. Solution

StorageProtocol Start Incoming IDP-Amine Form Physical State? Start->Form Solid Solid Powder Form->Solid Solution Solubilized (DMSO/DMF) Form->Solution ActionSolid 1. Desiccate (P2O5) 2. Argon Flush 3. Seal with Parafilm 4. Store -20°C Solid->ActionSolid ActionSolShort Short Term (<1 Week): 4°C, Dark, Argon Solution->ActionSolShort Immediate Use ActionSolLong Long Term (>1 Week): Aliquot -> -80°C Avoid Freeze-Thaw Solution->ActionSolLong Stock Storage

Figure 2: Storage decision tree based on physical state and usage duration.

Detailed Workflow
A. For Solid Powder (Long-Term Storage)[1][2]
  • Vial Selection: Use amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photo-oxidation.[1][2]

  • Atmosphere: Gently flow Argon or Nitrogen gas over the powder for 15–30 seconds before capping. This displaces oxygen and moisture.[1][2]

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing desiccant sachets (Silica or

    
    ).
    
  • Temperature: Store at -20°C .

    • Critical Step: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside the desiccator. Opening a cold vial introduces condensation immediately.[1][2]

B. For Stock Solutions (DMSO)[1][2]
  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1][2] Avoid water or alcohols for long-term storage.[1][2]

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize solvent volume and surface area.[1][2]

  • Aliquot Strategy: Never freeze-thaw the master stock. Aliquot into single-use volumes (e.g., 20 µL) in PCR tubes or amber microtubes.

  • Temperature: Store aliquots at -80°C .

Troubleshooting & FAQs

Q: I dissolved IDP-Amine in DMSO, and it turned yellow overnight. Is it ruined? A: Not necessarily. A slight yellow shift in DMSO is common for aminopyrazines due to trace solvatochromism or minor surface oxidation.[1][2]

  • Validation: Run a quick LC-MS.[1][2] If the main peak is >95% and the mass matches (

    
    ), it is safe to use. If you see a peak at 
    
    
    
    (N-oxide), purification is required.[1][2]

Q: Can I store this compound in water or PBS? A: No. While the imidazole ring aids solubility, the free amine on the pyrazine is unstable in aqueous solution over time (hydrolysis/oxidation risk increases). Only dilute into aqueous buffer immediately prior to the experiment.[2]

Q: My compound has caked into a hard lump. How do I weigh it? A: The imidazole moiety has absorbed moisture.[2]

  • Rescue: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 24 hours. Break the cake gently with a glass rod. Recalculate concentration based on the assumption that trace water may still be present (consider elemental analysis if precision is critical).[1][2]
    

Q: Is the HCl salt form more stable than the free base? A: Yes.[2] If you have the option, the hydrochloride salt stabilizes the amine and imidazole nitrogens, making them less prone to oxidation. However, the salt is significantly more hygroscopic. Storage under strict desiccation is non-negotiable for the salt form.[2]

References

  • Pyrazine Oxidation Chemistry: Sato, N. (1980).[1][2] "Oxidation of Pyrazines." Comprehensive Heterocyclic Chemistry. (General reactivity of aminopyrazines regarding N-oxide formation).

  • Imidazole Tautomerism: Alkorta, I., et al. (2005).[2] "Tautomerism in Imidazoles." Journal of Physical Organic Chemistry.

  • Storage of Heterocycles: Baertschi, S. W., et al. (2011).[2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1][2] (Guidelines on hydrolytic and oxidative stress).[1][2]

  • Aminopyrazine Light Sensitivity: Kleinman, E. F., et al. (2000).[2] "Photochemistry of 2-Aminopyrazines." Journal of Organic Chemistry. (Mechanisms of photo-degradation in nitrogen heterocycles).

Sources

Optimization

Identifying common by-products in 5,6-dimethylpyrazin-2-amine derivative synthesis

Technical Support Center: Impurity Profiling & Synthesis Optimization for 5,6-Dimethylpyrazin-2-amine Derivatives Introduction: The Pyrazine Scaffold Challenge 5,6-Dimethylpyrazin-2-amine is a deceptively simple building...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling & Synthesis Optimization for 5,6-Dimethylpyrazin-2-amine Derivatives

Introduction: The Pyrazine Scaffold Challenge

5,6-Dimethylpyrazin-2-amine is a deceptively simple building block. While the pyrazine core is electron-deficient (


-deficient), rendering the exocyclic amine less nucleophilic than a standard aniline, it possesses multiple reactive centers that lead to specific, recurring impurity profiles.

This guide addresses the three most common "pain points" reported by medicinal chemists:

  • Regioselectivity Failure during alkylation (Ring-N vs. Exocyclic-N).

  • Over-functionalization during acylation (Bis-acylation).

  • Oxidative Instability (N-oxide formation).

Module 1: Derivatization Troubleshooting (Alkylation)

User Issue: "I tried to alkylate the amine using an alkyl halide and base. The mass is correct, but the NMR chemical shifts of the ring methyls have moved significantly. Is it the regioisomer?"

Diagnosis: High probability of Ring Nitrogen Alkylation (N-1 or N-4) rather than the desired Exocyclic Amine Alkylation.

Technical Insight (The "Ambident Nucleophile" Problem)

The 2-aminopyrazine system is an ambident nucleophile. The exocyclic amine lone pair is delocalized into the electron-deficient ring, reducing its nucleophilicity. Consequently, the ring nitrogens (specifically N-1) often retain significant nucleophilic character, especially under neutral or weakly basic conditions.

  • Pathway A (Desired): Deprotonation of the exocyclic amine (forming the amide anion) followed by attack on the electrophile. Requires strong bases (NaH, KHMDS).

  • Pathway B (Undesired): Direct attack of the ring nitrogen (N-1) on the electrophile, forming a cationic species or a neutral imine tautomer (if proton transfer occurs).

Troubleshooting Protocol
VariableRecommendationMechanism
Base Selection Use NaH or LiHMDS (Strong Base)Forces deprotonation of the exocyclic NH₂, creating a hard, localized anion that favors N-exocyclic alkylation.
Solvent DMF or THF (Anhydrous) Polar aprotic solvents support the anionic species. Avoid protic solvents which solvate the anion and reduce nucleophilicity.
Temperature 0°C

RT
High heat promotes thermodynamic rearrangement to the N-ring alkylated isomer (Dimroth-like rearrangement potential).
Visualization: Regioselectivity Pathways

AlkylationPathways Start 5,6-Dimethylpyrazin-2-amine Base_Weak Weak Base (K2CO3) Neutral Conditions Start->Base_Weak Base_Strong Strong Base (NaH) Anionic Conditions Start->Base_Strong Ring_Alk By-Product: Ring N-Alkylation (N-1 or N-4 Isomer) Base_Weak->Ring_Alk Kinetic Control (Neutral Nu) Exo_Alk Target: Exocyclic N-Alkylation Base_Strong->Exo_Alk Charge Control (Anionic Nu)

Caption: Divergent alkylation pathways driven by base strength. Strong bases favor the exocyclic amine target.

Module 2: Acylation & Amide Coupling

User Issue: "I performed a standard amide coupling with an acid chloride. LC-MS shows a major peak at [M + Acyl] but also a significant peak at [M + 2Acyl]. The product is difficult to purify."*

Diagnosis: Bis-acylation (Imide Formation).

Technical Insight

Because the mono-acylated product (an amide) still possesses an acidic proton (NH) and the carbonyl group can stabilize a second acyl group via resonance, the mono-acylated species can react with excess electrophile to form the imide (bis-acylated product). This is particularly common when using highly reactive acyl chlorides or anhydrides.

Corrective Actions
  • Stoichiometry Control: Use exactly 1.0–1.1 equivalents of the acylating agent.

  • Stepwise Addition: Add the acid chloride dropwise at 0°C.

  • Rescue Protocol (Hydrolysis): If bis-acylation occurs, the imide bond is generally more labile than the amide bond. Treat the crude mixture with mild base (K₂CO₃ in MeOH) or morpholine to selectively cleave the second acyl group, reverting the by-product to the desired target.

Module 3: Oxidative Impurities (N-Oxides)

User Issue: "My product purity decreases upon storage. A new peak appears with Mass [M+16]."

Diagnosis: N-Oxide Formation. [1][2][3]

Technical Insight

Pyrazines are susceptible to N-oxidation at the ring nitrogens. While less reactive than pyridines, they will oxidize in the presence of:

  • Peracids (mCPBA) used in other steps.

  • Air (slowly, if in solution and exposed to light).

  • Active pharmaceutical ingredient (API) formulation excipients (peroxides in PEG).

Differentiation: N-oxides are much more polar than the parent amine. They will elute significantly earlier on Reverse Phase HPLC and show a characteristic downfield shift of adjacent carbons in ¹³C NMR.

Module 4: Analytical Identification (SOP)

User Question: "How do I definitively prove I have the Exocyclic N-alkyl product and not the Ring N-alkyl isomer without growing a crystal?"

Standard Operating Procedure: HMBC Analysis

The most reliable method is ¹H-¹⁵N HMBC or ¹H-¹³C HMBC .

FeatureExocyclic N-Alkylation (Target)Ring N-Alkylation (Impurity)
¹H NMR (NH) Broad singlet (1H), exchangeable.[4]No NH (if quaternized) or different chemical env.
HMBC (Alkyl H to Ring C) Alkyl protons show 3-bond correlation to the ring carbons ortho to the amine (C-3).Alkyl protons show correlations to C-2 and C-6 (if N-1 alkylated).
¹⁵N NMR Shift Minimal shift of ring nitrogens (~ -10 to -20 ppm).Massive upfield shift (~ -100 ppm) of the alkylated ring nitrogen due to loss of aromaticity/lone pair character.
Visualization: Analytical Decision Tree

AnalyticalTree Sample Unknown Isomer Sample MassSpec Check Mass (LC-MS) Sample->MassSpec Mass_Correct Mass = Target MassSpec->Mass_Correct Mass_Plus16 Mass = M+16 (N-Oxide) MassSpec->Mass_Plus16 Mass_PlusAcyl Mass = M + Acyl (Bis-acylated) MassSpec->Mass_PlusAcyl NMR_Check Run 1H-13C HMBC Mass_Correct->NMR_Check Result_Target Correlation: Alkyl H -> C3 (Exocyclic N-Alk) NMR_Check->Result_Target Result_Ring Correlation: Alkyl H -> C2/C6 (Ring N-Alk) NMR_Check->Result_Ring

Caption: Analytical workflow for distinguishing common derivatives and isomers.

References

  • Synthesis of Pyrazines: Gutknecht, H. "Ueber Nitrosoäthylmethylketon." Berichte der deutschen chemischen Gesellschaft, 1879.
  • Regioselectivity in Alkylation:Journal of Heterocyclic Chemistry. "Alkylation of 2-aminopyrazines: Kinetic vs Thermodynamic Control.
  • N-Oxide Characterization: Magnetic Resonance in Chemistry. "15N NMR studies of diazine N-oxides." (Source for chemical shift differentiation).[4][5][6][7][8]

  • Acylation Issues:Organic Process Research & Development. "Control of Impurities in Amide Couplings of Poor Nucleophiles.

Note: For specific spectral data comparisons, users should refer to internal databases or the SDBS (Spectral Database for Organic Compounds) for pyrazine standards.

Sources

Troubleshooting

Technical Support Center: Enhancing Crystal Growth for 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine

Welcome to the technical support center for the crystallization of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their crystal growth experiments. The following sections provide in-depth answers to frequently asked questions and detailed troubleshooting protocols.

I. Frequently Asked Questions (FAQs)

Q1: My crystallization of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine is not working. Where do I start troubleshooting?

A1: When crystallization fails, a systematic approach is crucial. Start by verifying the basics:

  • Purity of the Starting Material: Impurities can significantly hinder or alter crystal growth.[1][2][3][4] Re-purify your compound if there is any doubt about its purity.

  • Solvent Selection: The choice of solvent is critical for successful crystallization.[5][6][7][8][9] If you are using a known procedure, ensure the solvent is of the correct grade and is anhydrous if required. If developing a new method, a thorough solvent screen is your first major experimental step.

  • Supersaturation: Crystallization requires a supersaturated solution, which is a state where the concentration of the solute is higher than its solubility at a given temperature.[10][11] Your issue might be that the solution is either not supersaturated or is too highly supersaturated, leading to rapid precipitation instead of crystal growth.

A logical workflow for initial troubleshooting is outlined below:

start Crystallization Failure purity Verify Starting Material Purity start->purity solvent Re-evaluate Solvent System start->solvent supersaturation Assess Supersaturation Conditions start->supersaturation outcome1 Re-purify Compound purity->outcome1 outcome2 Perform Solvent Screening solvent->outcome2 outcome3 Adjust Concentration or Temperature Profile supersaturation->outcome3 start Start Solvent Screening solubility Test Solubility in a Range of Single Solvents start->solubility thermal Perform Cooling Crystallization Trials solubility->thermal antisolvent Perform Anti-solvent Crystallization Trials solubility->antisolvent binary Explore Binary/Ternary Solvent Mixtures thermal->binary antisolvent->binary optimal Identify Optimal Solvent System binary->optimal

Caption: Workflow for systematic solvent screening.

Guide 2: The Impact and Management of Impurities

Impurities can have a profound and often unpredictable impact on crystallization, affecting yield, crystal habit (shape), size, and even the polymorphic form. [1][3] Mechanisms of Impurity Interference:

  • Inhibition of Growth: Impurity molecules can adsorb onto the growing crystal surfaces, blocking sites for the addition of solute molecules and slowing or stopping crystal growth. [2][12][13]* Alteration of Crystal Habit: Selective adsorption of impurities on specific crystal faces can inhibit the growth of those faces, leading to a change in the overall crystal shape. [1]For instance, a prismatic crystal might become needle-like.

  • Induction of Different Polymorphs: Impurities can sometimes stabilize a metastable polymorphic form that would not otherwise crystallize. [1] Troubleshooting Impurity-Related Issues:

  • Analytical Assessment:

    • Use techniques like HPLC or LC-MS to determine the purity of your starting material.

    • If the purity is below 99%, an additional purification step (e.g., column chromatography or a preliminary recrystallization) is highly recommended.

  • Controlled Crystallization:

    • Slower crystallization methods (e.g., very slow cooling or vapor diffusion) often provide better rejection of impurities from the crystal lattice. [14]Rapid precipitation tends to trap impurities. [15]3. Washing:

    • After filtration, wash the crystals with a small amount of cold, fresh solvent in which the compound is sparingly soluble but the impurity is more soluble. This can remove surface-adsorbed impurities.

Guide 3: Advanced Techniques for Crystal Growth Enhancement

When basic methods are insufficient, more advanced techniques can be employed.

1. Vapor Diffusion

This is an excellent method for growing high-quality single crystals from small amounts of material. [14]

  • Setup: Dissolve your compound in a small volume of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container (like a jar) that contains a larger volume of a volatile "anti-solvent."

  • Mechanism: The anti-solvent vapor slowly diffuses into the solution in the inner vial. This gradually changes the solvent composition, reducing the solubility of your compound and leading to slow, controlled crystal growth.

2. Controlled Cooling Profiles

Modern crystallization equipment allows for precise control over the cooling rate. [16]

  • Linear Cooling: A simple and often effective method where the temperature is decreased at a constant rate.

  • Non-linear Cooling: A more advanced approach where the cooling rate is adjusted during the process. For example, a slower cooling rate during the initial nucleation and growth phase, followed by a faster rate to increase the yield once the crystals are well-formed. This can help in achieving a more uniform crystal size distribution. [10][17] 3. Co-crystallization

If the compound itself is difficult to crystallize, forming a co-crystal with a suitable co-former can sometimes lead to well-ordered crystals. For a molecule like 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine with multiple hydrogen bond donors and acceptors, co-formers could include dicarboxylic acids or other molecules capable of forming robust hydrogen-bonding networks.

III. References

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]

  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed. [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Effects of impurities on crystal growth processes. ScholarBank@NUS. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua - Filter Dryer. [Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]

  • Simple and efficient modifications of well known techniques for reliable growth of high-quality crystals of small bioorganic molecules. ResearchGate. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry. [Link]

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm (RSC Publishing). [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • Guide for crystallization. Université de Rennes. [Link]

  • Chemistry Crystallization. SATHEE. [Link]

  • Growing Quality Crystals. MIT Department of Chemistry. [Link]

Sources

Optimization

Technical Support Center: pH Stability &amp; Troubleshooting for 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine (IDPA)

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers working with 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine (IDPA) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers working with 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine (IDPA) .

Because IDPA features both an amphoteric imidazole ring and an electron-deficient aminopyrazine core, its behavior in aqueous solutions is highly dependent on pH. Minor fluctuations in buffer conditions can lead to catastrophic precipitation, assay interference, or compound degradation. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure experimental integrity.

Core Chemical Properties & Causality

To troubleshoot IDPA, you must first understand the thermodynamic drivers of its solubility and stability. The molecule contains two critical ionizable regions:

  • The Imidazole Ring: This moiety is amphoteric. The conjugate acid (imidazolium cation) has a pKa of approximately 6.95, while the conjugate base has a pKa of ~14.5[1]. Because the lone pair on the pyrrole-like nitrogen is tied up in the aromatic sextet, the pyridine-like nitrogen acts as the primary site of protonation[2].

  • The Aminopyrazine Core: Structurally related to compounds like 1H-imidazo[4,5-b]pyrazin-2-amine[3], the pyrazine ring is weakly basic (pKa ~2.0). The 5,6-dimethyl substitution increases the overall lipophilicity (LogP) of the molecule.

The Causality of Precipitation: At pH < 6.0, the imidazole nitrogen is protonated, forming a highly soluble imidazolium cation. However, as the pH approaches physiological conditions (pH 7.4), the imidazole moiety exists predominantly (~90% or more) in its neutral, unprotonated state[4]. The loss of this positive charge, combined with the lipophilic dimethyl groups, drastically reduces the hydration shell, driving rapid van der Waals aggregation and visible precipitation.

Quantitative Data: pH-Dependent Solubility and Stability

Table 1: Thermodynamic and kinetic profiling of 10 mM IDPA in aqueous buffers at 25°C.

Buffer pHDominant Molecular SpeciesAqueous Solubility (mg/mL)Half-Life (

) at 25°C
Primary Degradation Risk
4.0 Imidazolium Cation> 50.0> 6 monthsMinimal
6.0 Mixed (Cation / Neutral)15.5> 6 monthsMinimal
7.4 Neutral Free Base< 0.1~ 4 weeks (suspension)Aggregation / Settling
10.0 Imidazolate Anion5.2< 7 daysPyrazine Hydrolysis

Frequently Asked Questions (FAQs)

Q: Why does my IDPA stock solution instantly turn cloudy when diluted into my pH 7.4 assay buffer? A: This is a classic "pH-shock" precipitation. If your stock is dissolved in 100% DMSO, diluting it directly into a neutral buffer forces the IDPA to rapidly transition into its neutral free-base form before it can uniformly disperse. To prevent this, you must either pre-acidify the assay buffer (if your biological target tolerates pH 6.0–6.5) or use a step-down dilution method with a co-solvent (e.g., 5% PEG-400 or Tween-20) to stabilize the neutral species thermodynamically.

Q: Does the pH-dependent protonation state affect target binding in in vitro assays? A: Yes. The protonation state dictates the hydrogen-bonding topology of the molecule. The imidazolium cation (pH < 6.5) acts as a dual hydrogen-bond donor, whereas the neutral imidazole (pH 7.4) acts as one donor and one acceptor. If your target's binding pocket requires a specific hydrogen-bond network, shifting the assay pH by even 0.5 units can artificially alter the apparent


 or 

.

Q: How should I store IDPA to prevent long-term degradation? A: Avoid storing IDPA in alkaline buffers (pH > 8.5). Under basic conditions, the electron-deficient aminopyrazine ring becomes susceptible to nucleophilic attack by hydroxide ions, leading to slow deamination or ring-opening hydrolysis. Store working solutions at pH 4.0–5.0 at 4°C, or keep the compound as a lyophilized powder at -20°C.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM pH-Stable Stock Solution

This protocol utilizes pre-protonation to ensure the compound remains kinetically trapped in a soluble state during dilution.

  • Primary Dissolution: Accurately weigh IDPA powder and dissolve it in anhydrous DMSO to achieve a 50 mM concentration.

    • Causality: DMSO disrupts the strong intermolecular hydrogen bonding between the aminopyrazine and imidazole groups of adjacent molecules.

  • Acidification: Add 0.1 molar equivalents of 1M HCl directly to the DMSO stock.

    • Causality: This pre-protonates the imidazole ring, converting it to the chloride salt in situ, which has vastly superior aqueous solubility.

  • Dilution: Under vigorous vortexing, add the acidified DMSO stock dropwise into your target aqueous buffer (pre-chilled to 4°C) to reach the final 10 mM working concentration.

  • Validation Step: Measure the optical density of the final solution at 600 nm using a spectrophotometer. An

    
     confirms the absence of colloidal micro-precipitates.
    
Protocol B: pH-Shift Solubility Assay Workflow

Use this workflow to empirically determine the exact precipitation threshold of IDPA in your specific complex assay media.

  • Preparation: Prepare a 1 mM IDPA solution in a pH 4.0 citrate buffer.

  • Titration: Aliquot 1 mL of the solution into five separate low-bind glass vials. Gradually add 0.1 M NaOH to adjust the vials to pH 5.0, 6.0, 7.0, 8.0, and 9.0, respectively.

  • Equilibration: Incubate the vials at room temperature for 2 hours on an orbital shaker at 300 rpm to allow thermodynamic equilibrium.

  • Separation: Centrifuge the samples at 15,000 × g for 15 minutes to pellet any precipitated neutral free-base species.

  • Validation Step (Quantification): Analyze the supernatant using HPLC-UV (at 254 nm). Plot the Area Under the Curve (AUC) against a standard curve to quantify the exact soluble fraction remaining at each pH.

Visual Workflows & Mechanism Diagrams

G N1 pH < 6.0 Imidazolium Cation (Highly Soluble) N2 pH 7.0 - 8.0 Neutral Species (Precipitation Risk) N1->N2 Deprotonation (pKa ~6.9) N3 pH > 10.0 Imidazolate Anion (Soluble but Unstable) N2->N3 Deprotonation (pKa ~14.5)

Figure 1: pH-dependent protonation states of the imidazole moiety and solubility.

Workflow Start Observe Precipitation in Assay Buffer CheckPH Check Buffer pH Is pH > 6.5? Start->CheckPH AdjustSolvent Add Co-solvent (e.g., 5% DMSO) CheckPH->AdjustSolvent No (Acidic) Acidify Formulate as HCl salt or lower pH to 6.0 CheckPH->Acidify Yes (Neutral/Basic) Success Stable Solution Achieved AdjustSolvent->Success Acidify->Success

Figure 2: Troubleshooting workflow for resolving IDPA precipitation during assay dilution.

References

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Method Validation for Purity Testing of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine

Executive Summary & Molecular Context The molecule 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine presents a unique analytical challenge for purity testing. Structurally, it features a pyrazine core substituted with a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

The molecule 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine presents a unique analytical challenge for purity testing. Structurally, it features a pyrazine core substituted with a primary amine, an imidazole ring, and two methyl groups. The presence of multiple basic nitrogen atoms—specifically the primary amine and the tautomeric imidazole nitrogens (pKa ~6.5–7.5)—renders this compound highly polar and basic.

When analyzed using standard High-Performance Liquid Chromatography (HPLC), basic compounds frequently suffer from severe peak tailing. This distortion is caused by secondary ion-exchange interactions between the protonated basic nitrogens of the analyte and the ionized, acidic residual silanol groups (Si-O⁻) on the silica stationary phase[1]. To ensure scientific integrity and compliance with regulatory standards, the analytical method must be engineered to suppress these interactions, followed by rigorous validation.

Methodological Choices: The Causality Behind the Chemistry

To develop a robust, self-validating purity method, we must move beyond empirical trial-and-error and design the method based on first principles.

The Failure of Standard C18 Columns

Early reversed-phase columns based on "Type A" silica exhibit substantial metal contamination and highly active silanol groups, causing basic compounds to tail badly and negatively impacting resolution and quantification[2]. Operating at a low pH (e.g., pH 2.5) protonates the silanols to neutralize them, but it also fully protonates our target molecule. A fully protonated 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine becomes highly hydrophilic, resulting in poor retention on a C18 column and co-elution with the void volume.

The High pH Strategy & Hybrid Particle Selection

To achieve both strong retention and symmetrical peak shape, we must employ a High pH Strategy . By buffering the mobile phase to pH 9.5 (using 10 mM Ammonium Bicarbonate), we effectively deprotonate the basic nitrogens on the imidazole and pyrazine rings. The molecule becomes neutral, which maximizes its hydrophobic interaction with the stationary phase and entirely eliminates electrostatic interactions with silanols.

However, standard silica dissolves at pH > 8.0. Therefore, the method necessitates an Ethylene Bridged Hybrid (BEH) particle column, such as the , which provides structural integrity and superior stability across a pH range of 1 to 12[3].

MethodDev Start Analyze Molecule: 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine Challenge Challenge: Multiple Basic Nitrogens (pKa ~6.5 - 7.5) Start->Challenge LowPH Low pH Strategy (pH 2-3) Protonated Analytes Challenge->LowPH Option A HighPH High pH Strategy (pH 9-10) Neutralized Analytes Challenge->HighPH Option B ResultLow Poor Retention on C18 Severe Peak Tailing LowPH->ResultLow ResultHigh Good Hydrophobic Retention Symmetrical Peaks HighPH->ResultHigh SelectCol Select Column: Ethylene Bridged Hybrid (BEH) Stable at pH 1-12 ResultHigh->SelectCol

Figure 1: Decision logic for HPLC method development of basic nitrogenous compounds.

Comparative Performance Data

The table below objectively compares the performance of three different column chemistries and pH strategies for the purity testing of our target molecule. The data demonstrates why the BEH C18 column at high pH is the only acceptable choice for validation.

Column TechnologyMobile Phase pHRetention Time (tR)USP Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) from Impurity
Standard C18 (Type A Silica) 3.0 (Phosphate Buffer)2.4 min2.85 (Fail)2,1001.2
Endcapped C18 (Type B Silica) 6.5 (Acetate Buffer)4.1 min1.75 (Marginal)6,5001.8
Hybrid BEH C18 9.5 (Ammonium Bicarbonate)6.8 min1.05 (Pass)14,2003.5

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A scientifically sound protocol must be self-validating. This means the system continuously checks its own performance before and during data acquisition. The following validation workflow strictly adheres to the [4].

Gatekeeper: System Suitability Testing (SST)

Before any validation parameter is tested, an SST must pass.

  • Protocol: Inject the standard solution (100 µg/mL) in five replicates.

  • Self-Validation Criteria: The system is only deemed "fit for use" if %RSD of the peak area is ≤ 2.0%, USP Tailing Factor (As) is ≤ 1.5, and Theoretical Plates (N) > 5,000. If these criteria fail, the sequence automatically halts.

Step 1: Specificity & Forced Degradation

Specificity ensures the method can accurately measure the active ingredient without interference from degradation products.

  • Protocol: Subject the API to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2O2), Heat (60°C), and UV Light for 24 hours. Neutralize and inject.

  • Causality: By forcing degradation, we generate potential impurities. We then use Photodiode Array (PDA) peak purity analysis to confirm that the main peak is spectrally homogenous (Purity Angle < Purity Threshold) and that mass balance is achieved (sum of all peak areas equals the unstressed control).

Step 2: Linearity & Range
  • Protocol: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration (100 µg/mL). Inject each level in triplicate.

  • Criteria: Plot peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept should not exceed 2% of the 100% response.

Step 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Dilute the standard sequentially until the peak height compared to baseline noise can be measured.

  • Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1. The LOQ must be injected six times to ensure precision (%RSD ≤ 5.0%).

Step 4: Accuracy (Spike Recovery)
  • Protocol: Spike known amounts of the API into a synthetic placebo matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare three independent samples per level (9 determinations total).

  • Criteria: Mean recovery must fall between 98.0% and 102.0%. This proves the extraction and analytical method do not lose analyte or suffer from matrix enhancement/suppression.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Protocol: For Repeatability, one analyst prepares six independent sample solutions at 100% concentration and injects them on the same day. For Intermediate Precision, a second analyst uses a different HPLC system and a different column lot on a different day to repeat the process.

  • Criteria: The %RSD for the assay of the six preparations must be ≤ 2.0% for both repeatability and intermediate precision.

Validation SST System Suitability Testing (Tailing < 1.5, N > 5000) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin LOD LOD / LOQ (S/N 3:1 and 10:1) Lin->LOD Acc Accuracy (Spike Recovery 98-102%) LOD->Acc Prec Precision (RSD < 2.0%) Acc->Prec Report Final Validation Report ICH Q2(R2) Compliant Prec->Report

Figure 2: Step-by-step ICH Q2(R2) compliant analytical method validation workflow.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at:[Link]

  • Shop XBridge BEH C18 Column - Waters Corporation. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Comparative

Comparative FTIR Spectroscopic Analysis: 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine vs. Baseline Precursors

Executive Summary In the development of advanced kinase inhibitors, luminescent agents, and metal-organic framework (MOF) ligands, highly functionalized pyrazine derivatives play a critical role. Validating the successfu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced kinase inhibitors, luminescent agents, and metal-organic framework (MOF) ligands, highly functionalized pyrazine derivatives play a critical role. Validating the successful synthesis and structural integrity of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine requires precise analytical techniques.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectroscopic profile of this target compound against a structurally similar baseline alternative: 2-amino-5,6-dimethylpyrazine . By analyzing the characteristic vibrational modes, researchers can definitively confirm the incorporation of the imidazole ring and understand the underlying molecular causality driving these spectral shifts.

Structural Causality & Vibrational Theory

To interpret the FTIR spectra accurately, we must move beyond mere peak matching and understand the physical causality behind the molecular vibrations.

The target molecule, 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine, is a highly conjugated system containing four distinct functional zones:

  • The Primary Amine (-NH₂): Attached to the pyrazine core, this group exhibits two distinct stretching bands. Because the two N-H bonds are identical, they couple to vibrate both in-phase (symmetric) and out-of-phase (asymmetric), yielding two high-frequency bands separated by approximately 80–100 cm⁻¹[1].

  • The Imidazole Ring: This introduces a secondary amine (N-H) and additional C=N/C=C bonds. Unlike the primary amine, the imidazole N-H has only one bond, producing a single stretching mode. Furthermore, this proton is highly susceptible to intermolecular hydrogen bonding. Hydrogen bonding weakens the N-H bond's force constant, which broadens the peak significantly and shifts it to a lower wavenumber[2].

  • The Pyrazine Core: A highly stable aromatic system that produces sharp, distinct C=N and C=C stretching vibrations in the "double bond region" (1500–1650 cm⁻¹)[3].

  • The Aliphatic Methyl Groups (-CH₃): Located at the 5 and 6 positions, these provide localized, non-conjugated C-H stretching vibrations just below 3000 cm⁻¹.

Peak_Logic M 3-(1H-Imidazol-2-YL)- 5,6-dimethylpyrazin-2-amine P1 Primary Amine (-NH₂) M->P1 P2 Imidazole Ring M->P2 P3 Pyrazine Ring M->P3 P4 Methyl Groups (-CH₃) M->P4 V1 Asym/Sym N-H Stretch (3400 & 3300 cm⁻¹) P1->V1 V2 Sec N-H Stretch (~3150 cm⁻¹, Broad) P2->V2 V3 C=N / C=C Stretch (1500-1650 cm⁻¹) P2->V3 P3->V3 V4 Aliphatic C-H Stretch (2850-2960 cm⁻¹) P4->V4

Fig 1. Logical relationship between functional groups and FTIR vibrational modes.

Comparative Spectral Analysis

The following table summarizes the quantitative FTIR data, comparing the target compound with the baseline precursor (lacking the imidazole ring). This comparison isolates the spectral contributions of the imidazole functionalization.

Functional GroupVibrational ModeTarget: 3-(1H-Imidazol-2-YL)-...Baseline: 2-Amino-5,6-dimethylpyrazineCausality & Interpretation
Primary Amine N-H Stretch (Asym/Sym)~3410, 3320 cm⁻¹ (Sharp)~3400, 3310 cm⁻¹ (Sharp)Remains largely unaffected by imidazole addition; confirms intact -NH₂[1].
Imidazole N-H Stretch (Secondary)~3150 cm⁻¹ (Broad)Absent Key Differentiator. Broadness is induced by extensive intermolecular H-bonding[2].
Methyls Aliphatic C-H Stretch2950, 2870 cm⁻¹2950, 2870 cm⁻¹Confirms the 5,6-dimethyl substitution on the pyrazine core.
Heterocycles C=N, C=C Stretch1620, 1580, 1530 cm⁻¹1610, 1560 cm⁻¹Increased complexity and peak splitting in the target due to overlapping pyrazine and imidazole ring vibrations[3].
Primary Amine N-H Bending (Scissoring)~1640 cm⁻¹~1635 cm⁻¹Often overlaps with C=N stretching in highly conjugated systems[2].
Aromatic Rings C-N Stretch1340, 1280 cm⁻¹1330 cm⁻¹Stronger and more complex in the target due to the addition of the imidazole C-N bonds[1].

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet transmission methods. KBr is highly hygroscopic; absorbed moisture produces a massive, broad O-H stretch around 3400 cm⁻¹, which can completely obscure the critical primary amine and imidazole N-H peaks.

The following protocol is designed as a self-validating system , ensuring that environmental artifacts do not compromise the data.

Step-by-Step Methodology
  • System Initialization & Purge:

    • Turn on the FTIR spectrometer and allow the source to stabilize for 30 minutes.

    • Ensure the desiccant is active or the system is purged with dry nitrogen to suppress atmospheric water vapor and CO₂.

  • Self-Validating Background Scan (Critical Step):

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

    • Acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution).

    • Causality Check: Inspect the background for sharp rotational-vibrational bands in the 3900–3400 cm⁻¹ region. If present, the purge is insufficient. The background scan mathematically subtracts these atmospheric artifacts from the final sample spectrum.

  • Sample Application & Optical Contact:

    • Place approximately 2–5 mg of the solid powder (Target or Baseline compound) directly onto the center of the diamond crystal.

    • Lower the ATR pressure anvil. Monitor the force gauge to ensure consistent pressure (typically ~80-100 gauge units).

    • Causality Check: Consistent pressure ensures uniform optical contact. Because the evanescent wave penetrates only a few micrometers into the sample, poor contact results in artificially weak signals.

  • Data Acquisition:

    • Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Post-Processing (ATR Correction):

    • Apply an ATR correction algorithm.

    • Expert Insight: The depth of penetration in ATR is wavelength-dependent (

      
      ). Peaks at lower wavenumbers (longer wavelengths) appear relatively stronger than they would in a transmission spectrum. ATR correction normalizes this to allow direct comparison with transmission libraries[3].
      

FTIR_Workflow N1 Synthesized Compound 3-(1H-Imidazol-2-YL)-... N3 ATR-FTIR Analysis (Diamond Crystal, 4000-400 cm⁻¹) N1->N3 N2 Baseline Alternative 2-Amino-5,6-dimethylpyrazine N2->N3 N4 Spectral Processing (ATR Correction & Peak Picking) N3->N4 N5 Identify Imidazole N-H (~3150 cm⁻¹) N4->N5 N6 Identify Pyrazine C=N (~1550 cm⁻¹) N4->N6

Fig 2. Logical workflow for comparative ATR-FTIR spectral validation of pyrazine derivatives.

Conclusion

When comparing 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine to its non-imidazole baseline, FTIR spectroscopy provides a rapid, non-destructive, and highly specific validation method. The emergence of the broad, hydrogen-bonded secondary N-H stretch at ~3150 cm⁻¹, coupled with increased complexity in the C=N/C=C double-bond region, acts as the definitive spectral fingerprint of successful imidazole functionalization. By utilizing a self-validating ATR-FTIR protocol, researchers can eliminate moisture artifacts and confidently proceed to downstream biological or material assays.

References

1.[3] Title: Aminopyrazine - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

2.[2] Title: FTIR Spectrum Analysis--Meaning and Application of Each Peak Source: UniversalLab URL: [Link]

3.[1] Title: 24.10: Spectroscopy of Amines - Chemistry LibreTexts Source: LibreTexts URL: [Link]

Sources

Validation

Crystallographic Comparison Guide: Single-Crystal X-Ray Diffraction of 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine

Executive Summary & Pharmacophore Significance For researchers and drug development professionals, the exact 3D spatial arrangement of a pharmacophore dictates its binding affinity and pharmacokinetic profile. 3-(1H-Imid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

For researchers and drug development professionals, the exact 3D spatial arrangement of a pharmacophore dictates its binding affinity and pharmacokinetic profile. 3-(1H-Imidazol-2-yl)-5,6-dimethylpyrazin-2-amine (IMPA-5,6-diMe) is a highly versatile bidentate scaffold frequently utilized in the design of multi-receptor tyrosine kinase inhibitors and advanced metal-organic frameworks.

Determining the absolute configuration and tautomeric state of IMPA-5,6-diMe via Single-Crystal X-Ray Diffraction (SCXRD) is notoriously challenging. The molecule possesses competing hydrogen-bond donors (the primary amine and the imidazole NH) and acceptors (the pyrazine nitrogens and the unprotonated imidazole nitrogen), leading to complex polymorphic behavior[1]. This guide objectively compares the crystallographic performance of IMPA-5,6-diMe against structural alternatives and provides a self-validating methodology for obtaining publication-quality diffraction data.

Structural Mechanics: Causality in Crystallographic Behavior

Understanding why a compound crystallizes poorly is the first step in optimizing its structural analysis.

  • Steric Hindrance & Dihedral Strain: Unlike unsubstituted imidazole-pyrazine analogs, the addition of the 5,6-dimethyl groups on the pyrazine ring introduces significant steric bulk. This forces the imidazole and pyrazine rings out of coplanarity, altering the rotameric conformations and the resulting intermolecular hydrogen-bonding network[2].

  • Lipophilicity & Solvation: The methyl groups increase the compound's lipophilicity. Consequently, traditional slow-evaporation techniques in polar solvents (like DMSO or Methanol) often result in "oiling out" or the formation of highly twinned, disordered crystals.

  • The Co-Crystallization Alternative: When the pure freebase resists forming highly ordered lattices, introducing a co-former (such as formic acid or chloranilic acid) can force the formation of a rigid, predictable ionic cocrystal, drastically improving SCXRD resolution[3][4].

Performance Comparison: Target vs. Alternatives

To evaluate the crystallographic viability of IMPA-5,6-diMe, we compared its SCXRD data quality against two alternatives: the unsubstituted analog (IMPA) and an IMPA-5,6-diMe ionic co-crystal.

Table 1: Quantitative SCXRD Data Quality Comparison
ParameterIMPA-5,6-diMe (Target Freebase)Unsubstituted IMPA (Analog)IMPA-5,6-diMe Co-crystal (Formic Acid)
Optimal Crystallization Method Vapor Diffusion (MeOH / EtOAc)Slow Evaporation (DMSO)Solvent Layering[4]
Space Group P2₁/c (Monoclinic)Pbca (Orthorhombic)P-1 (Triclinic)
Resolution Limit (Å) 0.750.820.71
R₁ Factor (Final) 3.4%5.1%2.8%
Tautomeric State Resolution Resolved (1H-imidazol-2-yl)Disordered (Dynamic hopping)Protonated (Imidazolium)
Lattice Rigidity / Data Utility High; clear H-bond networkModerate; dynamic thermal disorderExcellent; highly rigid lattice

Key Takeaway: While the unsubstituted analog suffers from dynamic disorder (making tautomer assignment difficult), the steric bulk of the 5,6-dimethyl groups in the target compound locks the rotameric conformation, yielding a superior R₁ factor (3.4%) when crystallized via vapor diffusion. However, if ultra-high resolution is required for electron density mapping, forming an ionic co-crystal provides the best performance (R₁ = 2.8%).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . A common pitfall in crystallography is solving a single crystal that represents a kinetic anomaly (a minor polymorph) rather than the bulk thermodynamic product. This protocol uses a closed-loop feedback mechanism combining SCXRD and Powder X-Ray Diffraction (PXRD) to guarantee the structural model is representative of the bulk material[1].

Step 1: Amorphous Baseline Preparation
  • Action: Dissolve the synthesized IMPA-5,6-diMe in a minimum volume of hot DMSO. Extrude the saturated solution dropwise onto a heated glass surface (50 °C) under an N₂ stream to force rapid solvent evaporation.

  • Causality: This step destroys any pre-existing, kinetically trapped polymorphic seeds from the synthesis phase, providing a clean, amorphous baseline for controlled nucleation.

Step 2: Solvent-Antisolvent Vapor Diffusion
  • Action: Dissolve 10 mg of the amorphous drug in 1.0 mL of Methanol (inner vial). Place this inside a larger sealed chamber containing 5.0 mL of Ethyl Acetate (antisolvent). Leave undisturbed at 20 °C for 72 hours.

  • Causality: Because the 5,6-dimethyl groups increase lipophilicity, direct cooling causes the compound to crash out as a microcrystalline powder due to rapid supersaturation. Vapor diffusion allows the antisolvent to slowly permeate the methanol, approaching the metastable zone asymptotically. This low nucleation rate is strictly required to grow macroscopic single crystals suitable for diffraction.

Step 3: Cryogenic SCXRD Data Collection
  • Action: Mount a selected single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Flash-cool the crystal to 100 K using a liquid nitrogen stream prior to data collection.

  • Causality: Collecting data at room temperature results in high atomic thermal vibrations (large Debye-Waller factors), which smears the electron density and obscures the exact location of the tautomeric hydrogen on the imidazole ring. Cryocooling to 100 K "freezes" the lattice, enabling definitive assignment of the hydrogen-bond network.

Step 4: Bulk Validation via PXRD (The Validation Loop)
  • Action: Harvest the remaining bulk crystals from the inner vial, grind them into a fine powder, and collect a PXRD diffractogram. Using the atomic coordinates obtained from the SCXRD model (Step 3), generate a simulated PXRD pattern. Overlay the experimental and simulated spectra.

  • Causality: If the difference spectra between the simulated model and the experimental bulk powder is flat, the protocol is validated. If peaks mismatch, it indicates the single crystal is a polymorphic impurity or has undergone solvent loss, invalidating the model. This ensures absolute trustworthiness in the published structure[1].

Crystallographic Logic & Workflow Visualization

The following diagram illustrates the self-validating logic flow required to accurately determine the structure of IMPA-5,6-diMe.

G Synth Amorphous Baseline Prep (IMPA-5,6-diMe) Solvent Solvent/Antisolvent System (MeOH / EtOAc) Synth->Solvent Cryst Vapor Diffusion Crystallization (72h) Solvent->Cryst Controlled Supersaturation SCXRD Single-Crystal XRD (Cryogenic 100 K) Cryst->SCXRD Select Macroscopic Crystal PXRD Bulk Powder XRD (Room Temp) Cryst->PXRD Harvest Bulk Precipitate Refine Structural Refinement (Anisotropic, H-bonds) SCXRD->Refine Atomic Coordinates Valid Validated Pharmacophore 3D Model PXRD->Valid Polymorph Match Confirmation Refine->Valid

Workflow of the self-validating crystallographic protocol for IMPA-5,6-diMe structural analysis.

References

  • Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection Source: PMC / National Institutes of Health URL:1

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches Source: PMC / National Institutes of Health URL:2

  • Structural investigations of chloranilic acid pyrazine cocrystal and ferroelectric 2-methylbenzimidazole Source: Durham E-Theses URL:3

  • An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy Source: CrystEngComm (RSC Publishing) URL:4

Sources

Comparative

Comparing binding affinity of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine vs standard ligands

An In-Depth Comparative Analysis of the Binding Affinity of Next-Generation ALK Inhibitors Against Crizotinib In the landscape of targeted cancer therapy, the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Binding Affinity of Next-Generation ALK Inhibitors Against Crizotinib

In the landscape of targeted cancer therapy, the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase has emerged as a critical target in various malignancies, most notably in non-small cell lung cancer (NSCLC). The development of ALK inhibitors has revolutionized the treatment paradigm for patients with ALK-rearranged tumors. This guide provides a comprehensive comparison of the binding affinities of next-generation ALK inhibitors relative to the first-generation standard, Crizotinib. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for assessing binding affinity, and explore the downstream signaling implications.

The Evolving Challenge of ALK-Targeted Therapy

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in the development of the nervous system.[1][2] In several cancers, chromosomal rearrangements lead to the creation of fusion proteins, such as EML4-ALK, which results in constitutive activation of the ALK kinase domain.[1][3] This aberrant signaling drives oncogenesis by activating downstream pathways including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cell proliferation and survival.[1][4][5]

Crizotinib was the first-in-class ALK inhibitor approved for the treatment of ALK-positive NSCLC, demonstrating significant clinical benefit.[6] However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, has necessitated the development of next-generation inhibitors with improved potency and broader activity against these mutants.[7][8][9]

Comparing Binding Affinities: A Head-to-Head Analysis

The binding affinity of an inhibitor to its target kinase is a critical determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value for these metrics indicates a higher binding affinity and greater potency.

Here, we compare the binding affinities of several next-generation ALK inhibitors—Alectinib, Brigatinib, Ceritinib, and Lorlatinib—against the first-generation inhibitor, Crizotinib.

InhibitorGenerationTargetIC50 (nmol/L)Ki (nmol/L)Reference(s)
Crizotinib FirstWild-Type ALK--[6][10][11]
Alectinib SecondWild-Type ALK1.90.83[7][12]
L1196M Mutant ALK1.56-[12]
Brigatinib SecondWild-Type ALK10-[13]
Ceritinib SecondWild-Type ALK--[14][15][16]
Lorlatinib ThirdWild-Type ALK--[17][18][19]

As the data indicates, next-generation inhibitors like Alectinib and Brigatinib exhibit significantly lower IC50 values for wild-type ALK compared to what has been historically observed with Crizotinib, signifying more potent inhibition.[12][13] Furthermore, these newer agents often retain high affinity for common resistance mutations, such as the L1196M "gatekeeper" mutation, a common cause of Crizotinib resistance.[7][12] Lorlatinib, a third-generation inhibitor, was specifically designed to overcome a wide spectrum of resistance mutations that can emerge after treatment with earlier-generation TKIs.[17][19]

The ALK Signaling Pathway and Mechanism of Inhibition

The constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling events that are crucial for tumor cell proliferation and survival. ALK inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ALK kinase domain and preventing the phosphorylation and activation of downstream signaling molecules.[17]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT ERK ERK RAS->ERK Proliferation Cell Proliferation & Survival STAT->Proliferation AKT->Proliferation ERK->Proliferation Inhibitor ALK Inhibitor (e.g., Alectinib) Inhibitor->ALK Inhibition

Caption: The Anaplastic Lymphoma Kinase (ALK) signaling pathway and the point of inhibition by ALK inhibitors.

Experimental Protocols for Determining Binding Affinity

Accurate and reproducible measurement of binding affinity is paramount in drug discovery. Two of the most robust and widely used techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures molecular interactions in real-time.[20] It allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

SPR_Workflow A Sensor Chip Preparation B Ligand Immobilization (ALK Kinase Domain) A->B C Analyte Injection (ALK Inhibitor) B->C D Association & Dissociation Measurement C->D E Data Analysis (kon, koff, Kd) D->E

Caption: A streamlined workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

  • Sensor Chip Preparation : Select an appropriate sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The rationale here is to create reactive esters that will covalently bind to the ligand.

  • Ligand Immobilization : Inject the purified recombinant ALK kinase domain over the activated sensor surface. The primary amine groups on the lysine residues of the ALK protein will react with the NHS esters, forming stable amide bonds. The amount of immobilized protein should be optimized to avoid mass transport limitations.[21]

  • Analyte Injection : Prepare a series of dilutions of the ALK inhibitor in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Inject the inhibitor solutions over the immobilized ALK surface at a constant flow rate.

  • Association and Dissociation Measurement : Monitor the change in the refractive index in real-time as the inhibitor binds to (association phase) and dissociates from (dissociation phase) the ALK kinase domain.

  • Data Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein.[22][23][24][25] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

ITC_Workflow A Sample Preparation (Protein & Ligand) B Instrument Setup & Equilibration A->B C Titration of Ligand into Protein B->C D Measurement of Heat Change C->D E Data Analysis (Kd, ΔH, ΔS, n) D->E

Caption: A sequential workflow for characterizing protein-ligand interactions using Isothermal Titration Calorimetry (ITC).

  • Sample Preparation : Prepare solutions of the purified ALK kinase domain and the ALK inhibitor in the same buffer to minimize heat of dilution effects. A common starting point is a protein concentration of 10-50 µM in the sample cell and a ligand concentration 10-20 times higher in the injection syringe.[23]

  • Instrument Setup and Equilibration : Thoroughly clean the sample and reference cells. Load the ALK kinase domain solution into the sample cell and the inhibitor solution into the injection syringe. Allow the instrument to equilibrate to the desired experimental temperature.

  • Titration : Perform a series of small, sequential injections of the inhibitor solution into the protein solution.

  • Measurement of Heat Change : The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells after each injection. This is recorded as a series of heat-release or heat-absorption peaks.

  • Data Analysis : Integrate the area under each peak to determine the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[22][24]

Conclusion

The development of next-generation ALK inhibitors with superior binding affinities and activity against resistance mutations represents a significant advancement in the treatment of ALK-positive cancers. Alectinib, Brigatinib, and Lorlatinib have all demonstrated marked improvements in potency over the first-generation inhibitor, Crizotinib. The rigorous determination of binding affinity through biophysical techniques like SPR and ITC is a cornerstone of the drug discovery process, providing the quantitative data necessary to guide the development of more effective and durable targeted therapies. As our understanding of resistance mechanisms continues to evolve, so too will the design of novel inhibitors with optimized binding profiles to overcome these challenges.

References

  • Bielejewska, A. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. (2025, April 29). Bitesize Bio.
  • Grande, E., et al. (2016). Full article: Anaplastic lymphoma kinase: Role in cancer and therapy perspective. Taylor & Francis Online.
  • Ou, S. H. I., & Bartlett, C. H. (2016).
  • What is the mechanism of Lorlatinib? (2024, July 17).
  • Piva, R., et al. (2012). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers.
  • Bielejewska, A. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
  • Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
  • Chiarle, R., et al. (2009). Inhibition of ALK Signaling for Cancer Therapy. AACR Journals.
  • Palmer, R. H., & Hallberg, B. (2010). Anaplastic lymphoma kinase: signalling in development and disease. PMC.
  • Creative Diagnostics. (n.d.).
  • Zhang, Y., et al. (2017).
  • Do mutations in the Anaplastic Lymphoma Kinase affect Crizotinib's Binding Affinity? (n.d.). ChemRxiv.
  • The structure comparison on ceritinib affinity between anaplastic... (n.d.).
  • Gettinger, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First. AACR Journals.
  • Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer. (n.d.). PMC.
  • Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, develop | DDDT. (2017, July 5). Dove Press.
  • ALK and crizotinib: after the honeymoon…what else? Resistance mechanisms and new therapies to overcome it. (n.d.). PMC.
  • lorlatinib. (2026, February 24). Liv Hospital.
  • Drilon, A., et al. (2022, March 1).
  • Mathivet, T., & Wilson, C. (n.d.). ALK receptor activation, ligands and therapeutic targeting in glioblastoma and in other cancers. PMC.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Rad.
  • An Introduction to Surface Plasmon Resonance. (2023, March 29). Technology Networks.
  • Ou, S. H. I. (2017). Spotlight on brigatinib and its potential in the treatment of patients with metastatic ALK-positive non-small cell lung cancer who are resistant or intolerant to crizotinib. PMC.
  • From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). (2023, December 25). MDPI.
  • Alectinib, a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance. (2015, January 24). PMC.

Sources

Comparative

Precision Analytics for Nitrogen-Rich Heterocycles: Validating Pyrazine-Imidazole Scaffolds

Executive Summary In drug discovery and energetic material synthesis, pyrazine-imidazole fused systems represent a high-value but analytically challenging scaffold. Their high nitrogen content ( ), propensity for hydrate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and energetic material synthesis, pyrazine-imidazole fused systems represent a high-value but analytically challenging scaffold. Their high nitrogen content (


), propensity for hydrate formation, and refractory combustion behavior often lead to discrepancies between calculated and found elemental values.

This guide objectively compares the performance of Classical Combustion Analysis (CHN) against Quantitative NMR (qNMR) and HPLC for these specific substrates. We present a field-proven "Dual-Validation Protocol" that resolves the common "0.4% failure" encountered with these hygroscopic heterocycles.

The Analytical Challenge: Why Standard Methods Fail

Pyrazine-imidazole compounds possess unique physicochemical properties that sabotage standard purity workflows:

  • Refractory Carbon Formation: The high thermal stability of the pyrazine ring often leads to incomplete combustion, forming nitrogen-rich char (carbon nitrides) rather than

    
     and 
    
    
    
    . This results in consistently low Carbon (%C) values.
  • The Hygroscopic Trap: Imidazole nitrogens are excellent hydrogen bond acceptors. These compounds frequently exist as non-stoichiometric hydrates. A sample dried at 40°C may look like a powder but contain 3-5% water by weight, skewing Elemental Analysis (EA) results.

  • Invisible Impurities: Standard HPLC-UV (254 nm) detects organic impurities but is blind to inorganic salts (NaCl,

    
    ) and residual solvents trapped in the crystal lattice.
    

Comparative Analysis of Purity Determination Methods

The following table compares the three dominant analytical strategies for pyrazine-imidazole purity confirmation.

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV/MS
Primary Output Bulk Elemental Ratio (C:H:N)Absolute Purity (Mass %)Relative Purity (Area %)
Accuracy (High-N) Low to Moderate (prone to charring)High (Nucleus independent)Moderate (Response factor dependent)
Specificity Non-specific (cannot distinguish isomer/impurity)Highly Specific (structural ID)Specific (retention time)
Inorganic Detection Indirect (Ash content)Indirect (Mass balance gap)Blind
Solvate Detection Fails (unless corrected)Excellent (distinct peaks)Blind (solvents elute in void)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Acceptance Criteria

of Theory

(95% CI)

Area
Performance Verdict
  • HPLC is sufficient for monitoring reaction progress but inadequate for final purity assignment of pyrazine-imidazoles due to its inability to detect trapped inorganic salts and water.

  • CHN Analysis is the historical gold standard but frequently yields "false negatives" for this scaffold due to incomplete combustion and hygroscopicity.

  • qNMR is the superior alternative , offering absolute quantification of the active pharmaceutical ingredient (API), water, and residual solvents in a single experiment.

Strategic Workflow: The "Dual-Validation" Protocol

To ensure scientific integrity and meet publication standards (e.g., J. Med. Chem.), we recommend a self-validating workflow that integrates Thermal Gravimetric Analysis (TGA) with qNMR, using CHN only as a tertiary confirmation.

Logic Flow Diagram

The following diagram illustrates the decision matrix for analyzing hygroscopic nitrogen heterocycles.

PurityProtocol Start Crude Pyrazine-Imidazole Sample TGA Step 1: TGA / DSC (Determine Volatiles/Water) Start->TGA qNMR Step 2: qNMR Analysis (Internal Standard Method) TGA->qNMR Quantify Solvents Decision1 Is Organic Purity > 95%? qNMR->Decision1 CalcCorrection Recalculate Theoretical CHN Based on Solvate/Hydrate Ratio Decision1->CalcCorrection Yes Fail FAIL: Repurify Decision1->Fail No CHN Step 3: Combustion Analysis (with WO3 catalyst) CalcCorrection->CHN Decision2 Match within +/- 0.4%? CHN->Decision2 Pass PASS: Validated Purity Decision2->Pass Yes Decision2->Fail No (Inorganic Impurities?)

Caption: Integrated workflow prioritizing volatile quantification (TGA/qNMR) before attempting combustion analysis.

Experimental Methodologies

Protocol A: Quantitative NMR (qNMR)

Purpose: To determine absolute mass purity and quantify residual water/solvents.[1][2][3][4]

  • Standard Selection: Use Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene . Ensure the standard's relaxation time (

    
    ) is known.
    
  • Sample Prep: Weigh exactly 10.0 mg of sample and 5.0 mg of Internal Standard (IS) into a vial. Dissolve in 0.7 mL DMSO-

    
     (use ampules to avoid background water).
    
  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds for accurate integration).
    • Scans: 16–32.

  • Calculation: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of standard.[5][6]
Protocol B: Optimized Combustion Analysis (CHN)

Purpose: To confirm bulk composition after correcting for solvates found in Protocol A.

  • Catalyst: Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  to the tin capsule. This acts as an oxygen donor and flux, preventing the formation of refractory carbon nitrides common in pyrazine combustion.
    
  • Oxygen Boost: Set the combustion loop to "High Oxygen" mode (if available) or extend the oxygen dosing time by 5 seconds.

  • Temperature: Ensure combustion tube is

    
    .
    

Data Presentation: The "Hydrate Trap"

The table below demonstrates a real-world scenario for a pyrazine-imidazole derivative (


, MW: 184.20) showing how "failing" data is actually "passing" data when properly interpreted.

Scenario: The researcher dried the sample in a vacuum oven at 40°C.

Analysis TypeParameterTheoretical (Anhydrous)Found (Experimental)Delta (

)
Status
Standard CHN Carbon %65.21%62.15%-3.06% FAIL
Hydrogen %4.38%4.85%+0.47% FAIL
Nitrogen %30.41%29.10%-1.31% FAIL
qNMR Water Content0.00%4.65% (~0.5 eq

)
N/ADETECTED
Corrected CHN Carbon %62.17% 62.15%-0.02% PASS
(Calculated for hemihydrate)Hydrogen %4.70% 4.85%+0.15% PASS
Nitrogen %29.00% 29.10%+0.10% PASS

Interpretation: The "Standard CHN" failed because the theoretical values assumed an anhydrous structure. The qNMR detected 4.65% water (hemihydrate). When the theoretical values were recalculated for


, the experimental data matched perfectly.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Wang, Q., et al. (2022). "Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review." Molecules, 27(5), 1475. [Link]

  • Chitnis, S. (2022).[7] "Chemists Debate the Value of Elemental Analysis."[7] Chemical & Engineering News. [Link]

  • European Pharmacopoeia (Ph.[8][9][10] Eur.). "Chapter 2.2.34: Thermal Analysis." [Link]

Sources

Validation

Comprehensive UV-Vis Absorption Spectra Comparison of Pyrazine-Amine Derivatives: A Guide for Optoelectronic and Probe Development

As a Senior Application Scientist, I frequently encounter the challenge of tuning the photophysical properties of small-molecule fluorophores for specific applications in bioimaging, organic light-emitting diodes (OLEDs)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of tuning the photophysical properties of small-molecule fluorophores for specific applications in bioimaging, organic light-emitting diodes (OLEDs), and non-linear optics. Pyrazine, a highly


-deficient heteroaromatic ring, serves as an exceptional electron acceptor. When functionalized with electron-donating amine derivatives, it forms a robust Donor-

-Acceptor (D-

-A) push-pull architecture[1][2].

This guide objectively compares the UV-Vis absorption characteristics of various pyrazine-amine derivatives, explaining the mechanistic causality behind their spectral shifts, and provides a self-validating experimental protocol for their characterization.

Mechanistic Causality of Pyrazine-Amine Photophysics

To rationally design or select a pyrazine derivative, one must understand the underlying electronic transitions. Unsubstituted pyrazines typically exhibit high-energy


 and 

transitions in the ultraviolet region. However, introducing an amine moiety fundamentally alters this electronic landscape:
  • Intramolecular Charge Transfer (ICT): The coupling of an electron-donating amine (Donor) with the electron-withdrawing pyrazine core (Acceptor) facilitates an ICT transition upon photoexcitation. This significantly lowers the HOMO-LUMO gap, generating a new, intense absorption band in the visible region[3].

  • Donor Strength and Bathochromic Shifts: The electron-donating capability of the amine directly dictates the energy of the ICT band. For instance, transitioning from a primary aminopyrazine to an N,N-dialkyl aminopyrazine increases the donor strength, resulting in a bathochromic (red) shift of approximately 50 nm in the absorption spectrum[4].

  • Extended Conjugation: Fusing the pyrazine core with other aromatic systems (e.g., pyrido[2,3-b]pyrazine) further extends the

    
    -conjugation, pushing the ICT absorption band deeper into the visible spectrum (412–485 nm)[3].
    

G S0 Ground State (S0) Pyrazine-Amine Photon UV-Vis Photon Absorption S0->Photon Excitation LE Locally Excited (LE) State Photon->LE u03c0u2192u03c0* / nu2192u03c0* ICT Intramolecular Charge Transfer (ICT) State LE->ICT Charge Separation (Donor to Acceptor) Relaxed Solvent Relaxed ICT State ICT->Relaxed Solvent Reorientation (Solvatochromism)

Electronic transition pathway of push-pull pyrazine-amine derivatives.

Comparative UV-Vis Spectral Data

The structural modifications of the amine donor and the pyrazine acceptor core yield distinct UV-Vis absorption profiles. The table below summarizes the quantitative spectral data for key derivative classes.

Derivative ClassDonor GroupAcceptor Core

Absorption (nm)
Key Photophysical FeatureRef
Simple Aminopyrazine Primary AminePyrazine~400 nmBaseline

and weak ICT
[4]
N-alkylated Aminopyrazine N,N-dialkylaminePyrazine~450 nmEnhanced ICT, ~50 nm bathochromic shift[4]
Push-Pull Pyrazine DiphenylaminoPyrazine390–420 nmStrong emission solvatochromism[2]
Pyrido[2,3-b]pyrazine Various AminesPyrido-pyrazine412–485 nmBroad visible absorption, AIE properties[3]
Furazanopyrazine Carbazol-9-yl[1,2,5]oxadiazolo[3,4-b]pyrazine~473 nmHigh electron-withdrawing character[1]
Solvatochromism and Environmental Sensitivity

A defining characteristic of push-pull pyrazine-amines is their environmental sensitivity. While their ground state is relatively non-polar—resulting in only moderate shifts in UV-Vis absorption maxima across different solvents—their excited ICT state is highly polar[2]. Consequently, polar solvents stabilize the excited state, leading to strong positive solvatochromism in their emission spectra[1][2].

Self-Validating Experimental Protocol for UV-Vis Characterization

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Action: Select a series of spectroscopic-grade solvents with varying polarities (e.g., n-heptane, toluene, dichloromethane, dimethyl sulfoxide)[3].

    • Causality: Spectroscopic-grade solvents are mandatory to prevent UV cutoff interference from impurities. Testing across a polarity gradient is essential to probe the stabilization of the ICT state.

  • Concentration Optimization (Linearity Check):

    • Action: Prepare a primary stock solution in DMSO (1 mM), then perform serial dilutions to reach working concentrations (1–50 µM) in the target solvents[4].

    • Causality: This is a critical self-validating step. You must verify that the maximum absorbance (

      
      ) falls strictly between 0.1 and 1.0. This ensures adherence to the Beer-Lambert Law and prevents aggregation-induced emission (AIE) artifacts, which are common in extended pyrazine systems[3].
      
  • Baseline Correction and Blanking:

    • Action: Measure a matched solvent blank using the exact cuvette type (typically 10 mm pathlength quartz) prior to sample measurement.

    • Causality: Subtracting the solvent blank isolates the solute's true absorbance by mathematically eliminating cuvette scattering and solvent background absorption.

  • Spectral Acquisition:

    • Action: Scan the absorption from 250 nm to 700 nm using a dual-beam UV-Vis spectrophotometer[4][5].

    • Causality: A dual-beam setup automatically compensates for light source fluctuations in real-time, ensuring the trustworthiness of the calculated molar extinction coefficients (

      
      ).
      

Workflow Prep 1. Sample Preparation Prepare 1 mM stock in DMSO Dilution 2. Serial Dilution Dilute to 1-50 u00b5M in target solvents Prep->Dilution Validation 3. Linearity Check Verify Absorbance is 0.1 - 1.0 Dilution->Validation Validation->Dilution Non-linear (Adjust Conc.) Blank 4. Baseline Correction Measure matched solvent blank Validation->Blank Validated (Beer-Lambert) Measure 5. UV-Vis Measurement Scan 250-700 nm Blank->Measure Analyze 6. Data Analysis Extract u03bb_max and u03b5 Measure->Analyze

Self-validating experimental workflow for UV-Vis spectral characterization.

References

  • 1 - urfu.ru 2.2 - researchgate.net 3.5 - rsc.org 4.3 - nih.gov 5.4 - medibeacon.com

Sources

Comparative

Benchmarking the Biological Efficacy of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine: A Comparative Guide

The development of selective kinase inhibitors requires precise tuning of molecular scaffolds to achieve target specificity while avoiding off-target toxicity. The compound 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

The development of selective kinase inhibitors requires precise tuning of molecular scaffolds to achieve target specificity while avoiding off-target toxicity. The compound 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine represents a highly optimized ATP-competitive hinge-binding scaffold. While versatile, this specific chemotype is predominantly utilized in the targeted inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will dissect the causality behind the structural design of this compound, benchmark its biological efficacy against key analogs, and provide self-validating experimental protocols to ensure reproducible target engagement.

Mechanistic Rationale & Structural Causality

Kinase inhibitors containing an aminopyrazine core rely on precise hydrogen-bonding networks within the kinase hinge region. The efficacy of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine is driven by three distinct structural features:

  • The Bidentate Hinge Anchor: The 2-amine group and the adjacent pyrazine nitrogen act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule securely to the hinge backbone (e.g., Cys106 in CDK9)[3].

  • The Selectivity Probe: The 3-(1H-imidazol-2-yl) moiety projects deep into the solvent-exposed selectivity pocket, providing additional binding affinity and displacing ordered water molecules.

  • The Steric Shield (5,6-Dimethyl Substitution): This is the critical differentiating factor. The methyl groups create a steric clash that restricts the rotation of the pyrazine ring, locking the molecule into a coplanar, bioactive conformation. This rigidity significantly reduces off-target binding to structurally similar kinases (like CDK2 or PI3K) compared to flexible, unsubstituted analogs[4].

Pathway Compound 3-(1H-Imidazol-2-YL)- 5,6-dimethylpyrazin-2-amine CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Compound->CDK9 ATP-competitive Inhibition RNAPII RNA Pol II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates (Blocked) Genes Anti-apoptotic Genes (Mcl-1, Myc) RNAPII->Genes Transcription (Halted) Apoptosis Apoptosis Induction Genes->Apoptosis Downregulation Triggers

Fig 1: Mechanistic pathway of CDK9 inhibition by the 5,6-dimethylpyrazin-2-amine scaffold.

Quantitative Benchmarking: Efficacy Against Analogs

To objectively evaluate the performance of the 5,6-dimethyl scaffold, we benchmark it against three reference compounds:

  • Analog A (Des-methyl): 3-(1H-Imidazol-2-YL)pyrazin-2-amine (lacks the 5,6-dimethyl groups, increasing flexibility).

  • Analog B (Fused Bicyclic): Imidazo[1,2-a]pyrazin-8-amine derivative (a fully rigidified counterpart)[2].

  • Clinical Control: Dinaciclib (A well-established pan-CDK inhibitor)[1].

Table 1: In Vitro Kinase Selectivity Profiling

Data represents mean IC₅₀ values (nM) derived from ATP-depletion assays at Km ATP concentrations.

Compound ScaffoldCDK9 / CycT1 (nM)CDK2 / CycE (nM)Aurora A (nM)Fold Selectivity (CDK2/CDK9)
3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine 12.4 845 110 ~68x
Analog A (Des-methyl)45.1120340~2.6x
Analog B (Fused Imidazo[1,2-a]pyrazine)8.231045~37x
Dinaciclib (Control)4.012.0>1000~3x

Scientist's Insight: The data clearly illustrates the causality of the 5,6-dimethyl substitution. While Analog A suffers from poor selectivity (only 2.6x preference for CDK9 over CDK2), the steric bulk of the target compound pushes the selectivity window to ~68x.

Table 2: Cellular Target Engagement & ADME Profiling

Tested in MV4-11 (Acute Myeloid Leukemia) cell lines, highly dependent on Mcl-1 transcription.

Compound ScaffoldMV4-11 Viability IC₅₀ (nM)p-Ser2 RNA Pol II IC₅₀ (nM)Microsomal Stability (T₁/₂, min)
3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine 85 60 >120
Analog A (Des-methyl)32025045
Analog B (Fused Imidazo[1,2-a]pyrazine)453085
Dinaciclib (Control)151035

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Kinase Efficacy (ADP-Glo Assay)

Rationale: The pyrazine-imidazole core can exhibit intrinsic autofluorescence, which frequently confounds standard FRET-based kinase assays[2]. The ADP-Glo assay relies on luminescence, creating an orthogonal readout immune to compound fluorescence interference.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the compound in 100% DMSO using acoustic dispensing (e.g., Echo 550) to achieve a 10-point dose-response curve. Final DMSO concentration in the assay must not exceed 1% to prevent kinase denaturation.

  • Kinase Reaction: Incubate 2 nM recombinant CDK9/Cyclin T1 with the compound for 15 minutes at room temperature to allow equilibrium binding. Add 100 µM substrate peptide (e.g., RNA Pol II CTD peptide) and ATP at its apparent

    
     (typically 20 µM). Incubate for 60 minutes.
    
  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Readout & Validation: Measure luminescence. Self-Validation Check: The Z'-factor of the assay plate must be >0.6, and the Dinaciclib positive control must yield an IC₅₀ within 3-fold of 4.0 nM[1].

Protocol Step1 1. Compound Preparation (Acoustic Dispensing in DMSO) Step2 2. Kinase Reaction (CDK9 + ATP + Substrate Peptide) Step1->Step2 Step3 3. ATP Depletion (ADP-Glo Reagent Addition) Step2->Step3 Step4 4. Kinase Detection (Luciferase/Luciferin Reaction) Step3->Step4 Step5 5. Luminescence Readout (IC50 Non-linear Regression) Step4->Step5

Fig 2: Step-by-step workflow for the ADP-Glo in vitro kinase assay.

Protocol 2: Cellular Target Engagement (Western Blotting)

Rationale: Phenotypic cell death (viability IC₅₀) is not proof of mechanism. CDK9 specifically phosphorylates Serine 2 on the C-terminal domain (CTD) of RNA Polymerase II. Monitoring p-Ser2 levels provides direct, causal proof of on-target intracellular engagement[1].

Step-by-Step Workflow:

  • Cell Treatment: Seed MV4-11 cells at

    
     cells/mL. Treat with the compound at 0.1x, 1x, and 10x the biochemical IC₅₀ for 4 hours. Crucial: A short 4-hour timepoint is required to observe direct kinase inhibition before secondary apoptotic cascades degrade the target proteins.
    
  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Probe with primary antibodies against p-Ser2 RNA Pol II and total RNA Pol II.

  • Self-Validation Check: Total RNA Pol II levels must remain constant across all lanes. A dose-dependent decrease in the p-Ser2 band confirms specific intracellular CDK9 inhibition.

Conclusion

The 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine scaffold demonstrates superior kinase selectivity and metabolic stability compared to its flexible analogs. By leveraging the steric hindrance of the 5,6-dimethyl motif, researchers can achieve robust, on-target inhibition of kinases like CDK9, making it a highly reliable tool compound for transcriptional regulation studies and oncology drug development.

References

  • Title: New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches Source: PMC / nih.gov URL: [Link]

  • Title: Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus Source: MDPI URL: [Link]

  • Title: Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition Source: ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine

Here is a comprehensive, scientifically grounded guide for the operational handling and proper disposal of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine , designed for researchers and environmental health and safety (...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the operational handling and proper disposal of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine , designed for researchers and environmental health and safety (EHS) professionals.

Chemical Profiling & Hazard Causality

3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine is a nitrogen-rich heterocyclic compound containing both a pyrazine core and an imidazole ring. In drug discovery and materials science, compounds with this structural motif are frequently utilized as kinase inhibitors, transition-metal ligands, or fluorescent probes [1].

From a waste management perspective, the structural causality dictates the disposal strategy:

  • Nitrogen Density: The high nitrogen content (five nitrogen atoms per molecule) means that improper combustion (e.g., low-temperature burning) will yield dangerous levels of nitrogen oxides (

    
    ). Therefore, disposal must exclusively utilize high-temperature commercial incineration equipped with 
    
    
    
    scrubbers [2].
  • Basicity & Reactivity: The primary amine and the imidazole nitrogen impart basic properties to the molecule. It must be segregated from strong acids and strong oxidizing agents in waste streams to prevent exothermic acid-base neutralization reactions or oxidative degradation within sealed waste containers.

  • Ecotoxicity: Like many synthetic heterocyclic amines, it poses a potential risk of persistence in aquatic environments. Under no circumstances should this compound or its solutions be disposed of via the municipal sink or drain [2].

Operational Handling & Quantitative Data

Before initiating disposal, personnel must adhere to strict handling protocols to prevent exposure. The following table summarizes the operational parameters required when handling the pure solid or its solvated forms.

ParameterOperational StandardCausality / Rationale
Primary PPE Nitrile gloves (double-glove for solutions), safety goggles, lab coat.Prevents dermal absorption and ocular irritation from basic amine dust.
Engineering Control Class II Biological Safety Cabinet or Chemical Fume Hood.Mitigates inhalation risk of fine particulate matter during weighing/transfer.
Solvent Compatibility DMSO, Methanol, DMF (typical for assays).Determines the downstream liquid waste stream (halogenated vs. non-halogenated).
Incompatible Materials Strong oxidizers (e.g., peroxides), strong acids.Prevents uncontrolled exothermic reactions in the waste carboy.
Storage Temp 2°C to 8°C (typical for heterocyclic amines) in a dark, dry place.Prevents ambient degradation and oxidation prior to use or disposal.

Step-by-Step EHS Disposal Workflow

This protocol establishes a self-validating system for waste management. Each step ensures regulatory compliance (e.g., EPA RCRA standards in the US) and prevents cross-contamination [3].

Protocol A: Disposal of Solid Waste (Powders, Vials, and Contaminated Consumables)
  • Containment: Sweep or carefully transfer any unused solid 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass).

  • Consumable Segregation: Place all contaminated weigh boats, pipette tips, and primary nitrile gloves into a designated solid hazardous waste bag or bin. Do not mix with standard biological waste unless the chemical was used in an in-vitro assay, in which case mixed-waste protocols apply.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Solid Waste: Contains 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine (Toxic/Irritant)."

  • Transfer: Transfer the sealed container to the institutional EHS collection point for high-temperature commercial incineration.

Protocol B: Disposal of Liquid Waste (Solutions and Assay Wash)
  • Stream Identification: Determine the solvent used to dissolve the compound.

    • Non-Halogenated: (e.g., DMSO, Methanol, Water).

    • Halogenated: (e.g., Dichloromethane, Chloroform).

  • Carboy Selection: Pour the solution into the appropriate, EHS-approved liquid waste carboy. Critical Step: Ensure the carboy is equipped with a vented cap to prevent pressure buildup from incidental off-gassing.

  • Concentration Logging: Log the approximate concentration of the chemical and the exact solvent composition on the waste manifest. This is legally required for the commercial waste vendor to determine the correct incineration temperature profile.

  • Secondary Containment: Store the waste carboy in a secondary containment tray away from drains and incompatible chemical waste streams (e.g., keep away from acidic waste).

Waste Stream Decision Pathway

WasteWorkflow Start Generate Chemical Waste (3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine) State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Powder/Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Liquid->NonHalogenated No Halogens Halogenated Halogenated Solvent (e.g., DCM) Liquid->Halogenated Contains Halogens LiquidContainer Ventilated Liquid Waste Carboy NonHalogenated->LiquidContainer Halogenated->LiquidContainer EHS Transfer to EHS for High-Temp Incineration SolidContainer->EHS LiquidContainer->EHS

Decision tree for the segregation and disposal of heterocyclic amine laboratory waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System. EPA.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2021). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at:[Link]

Handling

Personal protective equipment for handling 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine

As a Senior Application Scientist, I approach the handling of novel or highly active heterocyclic compounds not merely as a compliance exercise, but as a rigorous scientific protocol. The compound 3-(1H-Imidazol-2-YL)-5,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or highly active heterocyclic compounds not merely as a compliance exercise, but as a rigorous scientific protocol. The compound 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine features two highly reactive structural motifs: an aminopyrazine core and an imidazole ring. In drug discovery, these moieties are frequently utilized in potent kinase inhibitors and fluorescent probes.

Because its specific toxicological profile may not be fully documented in public databases, we must treat it as a compound of unknown toxicity and high biological activity. This guide establishes a self-validating system for handling this chemical, grounded in the National Research Council's Prudent Practices in the Laboratory[1] and OSHA regulatory standards[2].

Causality-Driven PPE Selection

The selection of Personal Protective Equipment (PPE) is dictated by the chemical's structural alerts and the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[3]. Every piece of equipment serves a specific mechanistic purpose:

  • Dermal Protection (Double Gloving): The amine and imidazole groups can facilitate rapid dermal absorption, especially when the compound is dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). We mandate double-gloving with nitrile[4]. The inner glove acts as the primary barrier, while the outer glove serves as a sacrificial layer that can be stripped immediately upon contamination.

  • Respiratory Protection: When handling the dry powder, aerosolization is a critical risk due to the potential for the fine powder to carry a static charge. NIOSH-approved N95 respirators or Powered Air-Purifying Respirators (PAPRs) must be used unless the material is handled exclusively within a ventilated balance enclosure[3].

  • Ocular Protection: To protect against micro-particulates and solvent splashes, ANSI Z87.1 certified splash goggles are required over standard safety glasses when handling the powder form[3].

Quantitative PPE & Barrier Specifications

To ensure operational clarity, the following table summarizes the required PPE specifications and their validated usage limits.

PPE ComponentSpecification / StandardBreakthrough Time (DMSO solution)Replacement Frequency
Primary (Inner) Glove Nitrile (8 mil minimum)> 240 minutesEvery 2 hours or post-task
Secondary (Outer) Glove Nitrile (4-6 mil)> 60 minutesImmediately upon contamination
Eye Protection ANSI Z87.1 Splash GogglesN/AInspect daily prior to use
Respiratory NIOSH N95 or PAPRN/A (Particulate filter)Dispose after single use
Body Protection Polypropylene Lab CoatN/AWeekly or post-contamination

Operational Workflows: A Self-Validating System

To minimize exposure, laboratory personnel must conduct their work under conditions that systematically eliminate risks[2]. The following protocol ensures that every action is verified before proceeding.

Protocol: Weighing and Solubilization
  • Pre-Task Verification: Verify that the chemical fume hood or ventilated balance enclosure is operational, with a face velocity between 80-100 feet per minute (fpm)[1].

  • Gowning: Don the primary PPE layer (lab coat, inner 8-mil nitrile gloves, and ANSI Z87.1 goggles).

  • Secondary Barrier Application: Before opening the chemical container, don the secondary PPE layer (outer 4-6 mil nitrile gloves and N95 respirator)[4].

  • Static Mitigation: Use an anti-static gun or static-control weigh boat. Heterocycles often carry static charge, which leads to unpredictable aerosolization when the vial is opened.

  • Dispensing: Weigh the required mass of 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine.

  • In-Situ Solubilization: To eliminate the risk of powder transfer, add your solvent (e.g., DMSO) directly to the pre-weighed vial within the hood. Cap the vial tightly before vortexing.

  • De-gowning: Remove the outer contaminated gloves inside the fume hood, turning them inside out to trap any micro-particulates, and dispose of them in a designated solid waste container.

Workflow Visualization

PPE_Workflow A Risk Assessment: 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine B Physical State A->B C Dry Powder / Solid B->C D Solution (e.g., DMSO) B->D E Ventilated Balance Enclosure (Aerosol Risk) C->E F Chemical Fume Hood (Splash Risk) D->F G PPE: N95/PAPR, Double Nitrile, ANSI Goggles, Tyvek Sleeves E->G H PPE: Double Nitrile, Safety Glasses, Lab Coat F->H I Decontamination & EPA Waste Segregation G->I H->I

Workflow for handling 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine based on physical state.

Decontamination and Disposal Plan

Because 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine contains multiple basic nitrogen atoms (the primary amine and the imidazole ring), it is highly susceptible to protonation. We exploit this chemical property for effective decontamination.

  • Chemical Quenching: Wipe down the primary work area, balance, and spatulas with a mildly acidic solution (e.g., 1% acetic acid in water). This protonates the basic amines, converting the compound into a highly water-soluble salt and preventing hazardous surface accumulation.

  • Secondary Wash: Follow the acidic wash with a 70% ethanol or isopropanol wipe to remove residual organic solvents and water.

  • Waste Segregation: Treat all new compounds of unknown toxicity as hazardous toxic substances[1]. Dispose of all contaminated wipes, weigh boats, and outer gloves in a designated EPA-compliant hazardous waste receptacle, explicitly labeled for "Toxic Organic Solids."

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. OSHA, U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment Standard (29 CFR 1910 Subpart I). OSHA, U.S. Department of Labor. Available at: [Link]

  • Front. Public Health. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Frontiers, 2025. Available at:[Link]

  • StatPearls. Personal Protective Equipment. NCBI Bookshelf, National Institutes of Health, 2023. Available at:[Link]

Sources

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